molecular formula C8H9N3O B1378365 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile CAS No. 1352396-62-3

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Cat. No.: B1378365
CAS No.: 1352396-62-3
M. Wt: 163.18 g/mol
InChI Key: FIPXEUKBAHCQCH-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a chemical building block of interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors. This compound features a 3-amino-2-methoxypyridine scaffold, a structure recognized for its potential in forming key hydrogen bond interactions with enzyme targets . The acetonitrile group is a versatile nitrile functionality, known to act as a hydrogen bond acceptor in biological systems and often serve as a bioisostere for carbonyl groups such as in ketones or carboxylic acids . The 3-aminopyridin-2-one core, a closely related scaffold, has been successfully employed in fragment-based drug design to identify ligand-efficient inhibitors of clinically significant kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases . These kinases are attractive targets for therapeutic intervention in cancer . The nitrile group in pharmaceuticals is biocompatible and metabolically robust, and it often contributes to favorable pharmacokinetic properties and selectivity profiles in small-molecule inhibitors . As a multifunctional intermediate, this compound is supplied strictly for research applications. It is intended for use in the synthesis of more complex molecules, fragment libraries, and for probing biochemical interactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-amino-2-methoxypyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-7(10)6(2-4-9)3-5-11-8/h3,5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPXEUKBAHCQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Theoretical Guide to 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following is a theoretical guide based on established chemical principles and data from structurally related compounds. As of the latest database searches, a specific CAS number for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile has not been identified, suggesting it may be a novel or not widely characterized compound. Therefore, the information presented herein, including synthetic protocols and properties, is predictive in nature.

Introduction

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a heterocyclic compound featuring a highly functionalized pyridine core. The presence of a 2-aminopyridine moiety, a well-recognized pharmacophore, suggests its potential as a valuable building block in medicinal chemistry.[1][2] The unique arrangement of an amino group, a methoxy group, and an acetonitrile substituent on the pyridine ring offers multiple points for chemical modification and potential interactions with biological targets.[3][4] This guide provides a prospective look into the synthesis, predicted physicochemical properties, and potential therapeutic applications of this compound for researchers and professionals in drug development.

Proposed Synthetic Pathway

A key challenge is the introduction of the acetonitrile group at the C4 position. A possible approach could involve a Sandmeyer-type reaction, which is a classic method for converting an aryl amine into various functional groups, including nitriles.[5][6] This would necessitate the synthesis of a 3,4-diamino-2-methoxypyridine precursor.

Step-by-Step Proposed Synthesis:

Part 1: Synthesis of 4-Nitro-3-amino-2-methoxypyridine

  • Starting Material: 3-Amino-2-methoxypyridine.

  • Nitration: Selective nitration at the C4 position. This can be a challenging step due to the directing effects of the existing substituents. Careful control of reaction conditions, such as using a mild nitrating agent and low temperatures, would be crucial to favor the desired isomer.

Part 2: Reduction of the Nitro Group

  • Reduction: The 4-nitro group of the synthesized intermediate would be reduced to an amino group. Standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a metal in acidic media (e.g., Fe/HCl), could be employed. This would yield 2-methoxy-pyridine-3,4-diamine.

Part 3: Sandmeyer Cyanation

  • Diazotization: The 4-amino group of 2-methoxy-pyridine-3,4-diamine would be selectively diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The greater basicity of the 4-amino group compared to the 3-amino group might allow for selective reaction.

  • Cyanation: The resulting diazonium salt would then be treated with a copper(I) cyanide solution to introduce the nitrile group at the C4 position, yielding 3-amino-2-methoxy-4-cyanopyridine.[7]

Part 4: Homologation to Acetonitrile

  • Reduction of the Nitrile: The cyano group can be reduced to a primary amine via catalytic hydrogenation.

  • Conversion to Acetonitrile: The resulting aminomethyl group can be converted to the acetonitrile through a series of steps, potentially involving diazotization followed by substitution with a cyanide anion. A more direct approach for the introduction of a cyanomethyl group would be desirable and may involve alternative synthetic strategies.

A more direct, albeit speculative, approach for the introduction of the cyanomethyl group could involve a palladium-catalyzed cross-coupling reaction on a halogenated 3-amino-2-methoxypyridine derivative.[8]

Proposed Synthesis of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile start 3-Amino-2-methoxypyridine step1 Nitration start->step1 intermediate1 4-Nitro-3-amino-2-methoxypyridine step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2-Methoxy-pyridine-3,4-diamine step2->intermediate2 step3 Diazotization & Sandmeyer Cyanation intermediate2->step3 intermediate3 3-Amino-2-methoxy-4-cyanopyridine step3->intermediate3 step4 Homologation intermediate3->step4 product 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile step4->product

Caption: Proposed synthetic workflow for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile based on its chemical structure. These values are computational estimates and await experimental verification.

PropertyPredicted Value
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
pKa (most basic) ~4-5 (estimated for the pyridine nitrogen)
LogP ~1.5 (estimated)
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 4 (pyridine nitrogen, methoxy oxygen, nitrile nitrogen)
Rotatable Bonds 2
Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2] Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][4][9][10] The presence of this key pharmacophore in 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile suggests its potential as a lead compound in various therapeutic areas.

  • Kinase Inhibition: The 2-aminopyridine moiety is known to interact with the hinge region of ATP-binding sites in various kinases. This makes the title compound a potential candidate for development as a kinase inhibitor for applications in oncology and inflammatory diseases.

  • Antimicrobial Agents: Numerous 2-aminopyridine derivatives have demonstrated potent antibacterial and antifungal activities.[9][10] The unique substitution pattern of the title compound could lead to novel antimicrobial agents.

  • Central Nervous System (CNS) Activity: Certain aminopyridines are known to modulate ion channels in the CNS.[3] Further investigation could reveal potential applications in neurological disorders.

  • Antiparasitic Agents: Aminopyridine-containing compounds have been explored as potential treatments for neglected tropical diseases caused by protozoa.[3][11]

Potential Applications Logic core 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile scaffold Contains 2-Aminopyridine Scaffold core->scaffold apps Potential Therapeutic Applications scaffold->apps kinase Kinase Inhibition apps->kinase antimicrobial Antimicrobial Activity apps->antimicrobial cns CNS Disorders apps->cns antiparasitic Antiparasitic Activity apps->antiparasitic

Caption: Logical relationship for potential applications.

Safety and Handling

While specific toxicity data for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is unavailable, general precautions for handling aminopyridines and nitrile-containing compounds should be followed. These classes of compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile represents an intriguing yet underexplored molecule with significant potential in the field of medicinal chemistry. Although a confirmed CAS number and detailed experimental data are currently lacking, this guide provides a theoretical framework for its synthesis, predicted properties, and prospective applications based on the well-established importance of the 2-aminopyridine scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to unlock its full potential as a novel building block for the development of new therapeutic agents.

References

  • ResearchGate. (2026, February 17). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Patel, et al. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). [Link]

  • MDPI. (2021, November 15). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Taylor & Francis Online. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • Chemistry World. (2009, April 14). Osmium and pyridine ring together | News. [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. (2012, November 1). [Link]

  • PubMed. (2012, December 15). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. [Link]

  • ACS Publications. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2002, January 8). Chemisorption of acetonitrile, pyridine and pyrazine on the Si(100)-2×1 surface: Theoretical predictions. [Link]

  • Google Patents. (n.d.). CN102838531A - Synthesis method of pyridylacetonitrile.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. [Link]

  • SUBSTITUTED 3-AMINOTHIENO[2,3-b]PYRIDINE-2- CARBOXAMIDE AS A SYNTHON FOR POLYHETEROCYCLIC COMPOUNDS. PREPARATION OF NEW PYRIDOTH. [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Patent 0551459. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

Sources

Safety data sheet (SDS) and toxicity profile for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Document Control:

  • Subject: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

  • CAS Registry Number: 1352396-62-3[1][2][3][4]

  • Role: Key Intermediate in the synthesis of Deucravacitinib (BMS-986165)[4]

Executive Summary

This technical guide provides a comprehensive safety and toxicological profile for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a critical building block in the synthesis of the TYK2 inhibitor Deucravacitinib.[4] As a pharmaceutical intermediate, full regulatory toxicity data is often proprietary or provisional.[4] This document synthesizes available data with Structure-Activity Relationship (SAR) analysis to establish a robust safety protocol.

Core Hazard: The compound combines an aminopyridine moiety (neurotoxic potential) with a nitrile side chain (metabolic cyanide release potential).[4] It must be handled as a Category 3 Acute Toxin until specific LD50 data proves otherwise.[4]

Part 1: Chemical Identity & Physicochemical Properties[5]

Precise identification is the first step in safety management.[4] This compound is distinguished by its highly functionalized pyridine core.[4]

ParameterSpecification
Chemical Name 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile
CAS Number 1352396-62-3
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Structural Features 2-Methoxy group (electron-donating), 3-Amino group (nucleophilic), 4-Acetonitrile (electrophilic/metabolic liability)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Melting Point Predicted: 115–125 °C (Based on structural analogs)

Part 2: Provisional Hazard Identification (GHS)[4]

Note: In the absence of a REACH-registered dossier, the following classification is derived from Read-Across methodology using 3-aminopyridine and arylacetonitrile analogs.

GHS Classification (OSHA HCS 2012 / CLP)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[4]

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[4]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4]

  • STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.[4]

Labeling Elements
  • Pictograms:

    • 💀 (Skull and Crossbones)[4]

    • ❗ (Exclamation Mark)

Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

Part 3: Toxicological Profile & Mechanisms

To understand the risks, we must analyze the metabolic fate of the functional groups.[4]

Aminopyridine Neurotoxicity (Mechanism A)

Aminopyridines are known potassium channel blockers.[4] While the 2-methoxy substitution likely attenuates this effect compared to unsubstituted 4-aminopyridine, the risk remains.[4]

  • Effect: Increases neurotransmitter release at nerve terminals.[4]

  • Symptoms: Tremors, hyperexcitability, potential seizures in high-dose acute exposure.[4]

Nitrile Metabolism (Mechanism B)

The acetonitrile side chain (


) is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1).[4]
  • Pathway: Hydroxylation at the alpha-carbon

    
     Cyanohydrin intermediate 
    
    
    
    Spontaneous decomposition releasing Cyanide Ion (CN⁻) .[4]
  • Mitigation: The rate of cyanide release for arylacetonitriles is generally slower than for aliphatic nitriles, often allowing the body's rhodanese enzyme to detoxify it to thiocyanate. However, "slow release" toxicity is a critical observation point.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual-threat metabolic pathway.

ToxicityPathways Compound 2-(3-Amino-2-methoxypyridin-4-yl) acetonitrile CYP450 CYP450 Metabolism (Liver) Compound->CYP450 Neuro Aminopyridine Moiety Compound->Neuro Direct Effect Nitrile Acetonitrile Group CYP450->Nitrile Oxidation KChannel K+ Channel Blockade Neuro->KChannel Seizure Tremors / CNS Excitation KChannel->Seizure Cyanohydrin Unstable Cyanohydrin Nitrile->Cyanohydrin Cyanide Free Cyanide (CN-) Cyanohydrin->Cyanide Spontaneous Decomp Mito Mitochondrial Inhibition (Cytochrome c Oxidase) Cyanide->Mito

Caption: Dual toxicity mechanism showing direct neurotoxic potential and metabolic cyanide generation.[4]

Part 4: Safe Handling & Exposure Controls

Trustworthiness in safety comes from redundancy.[4] Do not rely on a single barrier.

Engineering Controls
  • Primary Containment: Handle exclusively in a Chemical Fume Hood or Powder Containment Balance Enclosure .[4]

  • HEPA Filtration: Ensure exhaust is filtered if handling large (kg) quantities to prevent environmental release.[4]

  • Static Control: Acetonitrile derivatives can be electrostatic.[4] Use anti-static weighing boats and ground all equipment.[4]

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) for solid handling; Half-mask with organic vapor/acid gas cartridge (OV/AG/P100) if generating dust/aerosols.[4]

  • Dermal: Double-gloving strategy.[4]

    • Inner Layer: Nitrile (4 mil).[4]

    • Outer Layer: Extended cuff Nitrile or Neoprene (minimum 5 mil).[4]

    • Rationale: Nitriles can permeate thin latex/nitrile rubbers; double gloving provides a breakthrough buffer.[4]

  • Ocular: Chemical safety goggles (not just safety glasses) to seal against dust entry.[4]

Part 5: Emergency Protocols

Every lab handling this compound must have a specific "Cyanide/Nitrile Response" plan, even if the risk is lower than with simple cyanides.[4]

First Aid Decision Tree
  • Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen.[4][6] Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[4][7]

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption.[4]

  • Ingestion:

    • Conscious: Rinse mouth.[4][8][9] Do NOT induce vomiting.

    • Unconscious: Place in recovery position. Call emergency services.

Firefighting Measures
  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx) , and Hydrogen Cyanide (HCN) gas.[4]

  • Media: Dry chemical, CO2, or alcohol-resistant foam.[4] Do not use a solid water stream (scatters dust).[4]

Part 6: Analytical Characterization for Quality Control

For researchers synthesizing or verifying this intermediate, the following analytical signatures are expected.

TechniqueExpected Signature
HPLC Column: C18 Reverse Phase.[4] Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[4] Detection: UV @ 254 nm (Pyridine absorption).[4]
1H NMR DMSO-d6: Look for: 1. Singlet (~3.8 ppm) for -OCH3 . 2.[4] Singlet (~4.0 ppm) for -CH2-CN . 3.[4] Broad singlet (~5-6 ppm) for -NH2 (exchangeable).[4] 4. Two doublets (aromatic region) for pyridine protons.[4]
Mass Spec ESI(+): [M+H]⁺ = 164.19 m/z.[4]
Experimental Workflow: Purity Assessment

The following DOT diagram outlines a self-validating workflow for confirming identity and purity before use in downstream synthesis.

QCWorkflow Sample Raw Intermediate (Solid) Dissolve Dissolve in DMSO-d6 (10 mg/mL) Sample->Dissolve NMR 1H NMR Analysis Dissolve->NMR LCMS LC-MS Analysis (ESI+) Dissolve->LCMS Check1 Decision: Structure Confirmed? NMR->Check1 LCMS->Check1 Check2 Decision: Purity > 95%? Check1->Check2 Yes Repurify Recrystallize / Column Check1->Repurify No (Impurities/Wrong Structure) Release RELEASE for Synthesis Check2->Release Yes Check2->Repurify No Repurify->Sample Re-submit

Caption: Quality Control decision tree ensuring structural integrity before usage.

References

  • Chemical Identity & CAS: ChemSrc. (2025). 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile - CAS 1352396-62-3.[1][2][3][4] Retrieved from [Link]

  • Deucravacitinib Synthesis Context: Drug Hunter. (2022).[4][10] Deucravacitinib (BMS-986165) Synthesis and Discovery. Retrieved from [Link]

  • Nitrile Metabolism: U.S. EPA.[4] (2023).[4][10] Toxicological Review of Acetonitrile and Related Compounds. Retrieved from [Link][4]

  • GHS Classification Standards: OSHA. (2012).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][4]

Disclaimer: This guide is for research purposes only. It constitutes a professional opinion based on Read-Across toxicology and does not replace a government-mandated Safety Data Sheet (SDS) from the specific supplier.

Sources

Stability of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Stability of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Under Standard Conditions

Abstract

This technical guide provides a comprehensive analysis of the potential stability of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile, a key intermediate in pharmaceutical research and development. In the absence of specific stability data for this molecule, this document synthesizes information based on the known reactivity of its constituent functional groups: the α-aminonitrile, the aminopyridine ring, and the methoxy group. We will explore the probable degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. This guide offers a framework for designing and executing robust stability studies, complete with generalized experimental protocols for forced degradation, in accordance with International Council for Harmonisation (ICH) guidelines. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to ensure the quality, safety, and efficacy of downstream applications involving this compound.

Introduction and Chemical Profile

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a substituted aminopyridine derivative of significant interest in medicinal chemistry. Its structural complexity and array of functional groups make it a valuable building block for the synthesis of novel therapeutic agents. The stability of such an intermediate is a critical quality attribute, directly impacting its storage, handling, and the impurity profile of the final active pharmaceutical ingredient (API). A thorough understanding of its degradation behavior is therefore essential for robust process development and regulatory compliance.

Chemical Structure and Properties:

  • IUPAC Name: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

  • Key Functional Groups:

    • α-Aminonitrile: A reactive moiety susceptible to hydrolysis.

    • Aminopyridine Ring: A heterocyclic system with sites prone to oxidation.

    • Methoxy Group: An ether linkage that is generally stable but can be cleaved under harsh acidic conditions.

The interplay of these functional groups dictates the overall stability of the molecule.

Inferred Degradation Pathways

Based on the chemical functionalities present in 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile, several degradation pathways can be anticipated under standard laboratory and stress conditions.

Hydrolytic Degradation

The α-aminonitrile group is the most probable site for hydrolytic degradation. This process can be catalyzed by both acids and bases, proceeding through a two-step mechanism.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is susceptible to protonation, followed by nucleophilic attack by water to form an intermediate amide, 2-(3-Amino-2-methoxypyridin-4-yl)acetamide. This amide can then undergo further hydrolysis to yield the corresponding carboxylic acid, 2-(3-Amino-2-methoxypyridin-4-yl)acetic acid.[2]

  • Base-Catalyzed Hydrolysis: In alkaline media, the nitrile group can be attacked by hydroxide ions, also leading to the formation of the intermediate amide and subsequent carboxylic acid. The rate of hydrolysis may differ significantly from that under acidic conditions.

G Parent 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Amide 2-(3-Amino-2-methoxypyridin-4-yl)acetamide (Intermediate) Parent->Amide H⁺/H₂O or OH⁻ Acid 2-(3-Amino-2-methoxypyridin-4-yl)acetic acid (Final Product) Amide->Acid H⁺/H₂O or OH⁻ caption Fig. 1: Hydrolytic Degradation Pathway.

Caption: Fig. 1: Hydrolytic Degradation Pathway.

Oxidative Degradation

The aminopyridine ring and the primary amino group are potential sites for oxidation.[1] Common laboratory oxidizing agents, such as hydrogen peroxide, can simulate these degradation processes.

  • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, 2-(3-Amino-2-methoxy-1-oxido-pyridin-4-yl)acetonitrile.

  • Amino Group Oxidation: The primary amino group can be oxidized to various products, including nitroso or nitro derivatives, or it could lead to polymerization.

Photolytic Degradation

Pyridine derivatives are known to be sensitive to light.[1] Exposure to UV or high-intensity visible light can induce photolytic degradation, potentially leading to complex reaction pathways and the formation of colored degradants. The specific pathway will depend on the wavelength of light and the presence of any photosensitizers.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various decomposition reactions. While the exact decomposition products are difficult to predict without experimental data, thermal stress is likely to lead to a complex mixture of degradants.

Framework for a Comprehensive Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic (e.g., ICH Q1B light exposure) Prep->Photo Neutralize Neutralize Aliquots Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis (Assay and Impurity Profile) Neutralize->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS caption Fig. 2: Forced Degradation Workflow.

Caption: Fig. 2: Forced Degradation Workflow.

Step-by-Step Experimental Protocols

The following are generalized protocols for initiating forced degradation studies.

Protocol 3.2.1: Stock Solution Preparation

  • Accurately weigh and dissolve 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Ensure the compound is fully dissolved. Sonication may be used if necessary.

Protocol 3.2.2: Acid and Base Hydrolysis

  • In separate, clearly labeled vials, mix equal volumes of the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively.

  • Place the vials in a controlled temperature environment (e.g., a 60°C water bath).

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl to quench the reaction.[2]

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 3.2.3: Oxidative Degradation

  • In a reaction vial, mix a known volume of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

  • Keep the vial at room temperature, protected from light.

  • Monitor the reaction at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

Protocol 3.2.4: Thermal and Photolytic Stress

  • For thermal stress, place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

  • For photolytic stress, expose the solid compound to a light source that complies with ICH Q1B guidelines.

  • At specified time points, withdraw samples, prepare solutions as described in 3.2.1, and analyze by HPLC.

Data Presentation and Interpretation

Quantitative data from the forced degradation studies should be systematically organized to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Initial Assay (%)Final Assay (%)% DegradationMajor Degradant (RT)
0.1 M HCl, 60°C2499.885.214.64.5 min
0.1 M NaOH, 60°C2499.890.59.34.5 min
3% H₂O₂, RT2499.892.17.76.2 min
80°C, Solid4899.898.51.3-
Photolytic (ICH Q1B)-99.896.43.47.1 min

Note: The data presented in this table is hypothetical and serves as an example.

Conclusions and Recommendations

While specific stability data for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is not publicly available, a comprehensive understanding of its chemical structure allows for the inference of its likely degradation pathways. The α-aminonitrile moiety is predicted to be the most labile functional group, particularly towards hydrolysis. The aminopyridine ring presents a potential site for oxidation and photolytic degradation.

It is strongly recommended that comprehensive forced degradation studies be conducted to confirm these predicted pathways and to identify and characterize any significant degradation products. The development of a stability-indicating analytical method is a critical next step for ensuring the quality and safety of this important chemical intermediate in drug development. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a cool temperature.

References

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a highly functionalized pyridine scaffold often utilized in the development of kinase inhibitors (e.g., KRAS, EGFR inhibitors).

The protocol is designed for research chemists requiring high fidelity and reproducibility. It navigates the challenge of preserving the base-labile nitrile moiety while reducing the nitro group, utilizing a chemoselective iron-mediated reduction.

Target Molecule: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Molecular Formula: C₈H₉N₃O Key Challenges:

  • Regioselectivity: Ensuring exclusive substitution at the C2 position during methoxylation.

  • Chemoselectivity: Reducing the C3-nitro group without affecting the C4-acetonitrile functionality.

  • Safety: Handling highly toxic cyanide sources and radical bromination reagents.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a 4-step linear sequence starting from the commercially available 2-chloro-4-methyl-3-nitropyridine . This route leverages the "ortho-effect" of the nitro group to activate the C2-chlorine for nucleophilic aromatic substitution (SₙAr) and the C4-methyl group for radical halogenation.

  • Step 1 (SₙAr): Installation of the methoxy group.

  • Step 2 (Radical Substitution): Activation of the benzylic methyl group.

  • Step 3 (Nucleophilic Substitution): Introduction of the nitrile moiety.

  • Step 4 (Chemoselective Reduction): Reduction of nitro to amine (Nitro-Nitrile retention).

Visual Workflow (Graphviz)

SynthesisRoute SM Start: 2-Chloro-4-methyl-3-nitropyridine (CAS: 39906-03-1) Int1 Intermediate 1: 2-Methoxy-4-methyl-3-nitropyridine SM->Int1 Step 1: NaOMe, MeOH (SNAr Substitution) Int2 Intermediate 2: 4-(Bromomethyl)-2-methoxy-3-nitropyridine Int1->Int2 Step 2: NBS, AIBN, CCl4/PhCF3 (Radical Bromination) Int3 Intermediate 3: 2-(2-Methoxy-3-nitropyridin-4-yl)acetonitrile Int2->Int3 Step 3: NaCN, DMSO (Cyanation) Product Target: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Int3->Product Step 4: Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction)

Caption: Four-step synthetic pathway highlighting the transformation from chloropyridine to the amino-acetonitrile target.

Detailed Experimental Protocols

Rationale: The electron-withdrawing nitro group at C3 makes the C2-chlorine highly susceptible to nucleophilic attack by methoxide.

Reagents & Quantities:

Reagent Equiv. Amount (Example) Role
2-Chloro-4-methyl-3-nitropyridine 1.0 10.0 g (57.9 mmol) Starting Material
Sodium Methoxide (25% in MeOH) 1.2 ~15 mL Nucleophile

| Methanol (Anhydrous) | Solvent | 100 mL | Solvent |

Procedure:

  • Dissolve the starting material in anhydrous methanol in a round-bottom flask under N₂ atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add the Sodium Methoxide solution dropwise over 20 minutes. Exothermic reaction.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Dry organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Usually not required. Recrystallize from Ethanol if necessary.

Rationale: Radical bromination is selective for the benzylic position. The 3-nitro group prevents over-bromination by deactivating the ring, but careful stoichiometry is required to avoid dibromo-species.

Reagents & Quantities:

Reagent Equiv. Amount Role
2-Methoxy-4-methyl-3-nitropyridine 1.0 8.0 g Substrate
N-Bromosuccinimide (NBS) 1.05 8.8 g Bromine Source
AIBN (Azobisisobutyronitrile) 0.1 0.78 g Radical Initiator

| Benzotrifluoride (PhCF₃) or CCl₄ | Solvent | 80 mL | Solvent |

Procedure:

  • Suspend the substrate, NBS, and AIBN in the solvent.

  • Heat to reflux (approx. 80-100°C depending on solvent) for 4–6 hours.

  • Critical Check: Monitor consumption of SM by TLC. Stop heating immediately upon consumption to prevent formation of the dibromomethyl byproduct.

  • Workup: Cool to RT. Filter off the precipitated succinimide byproduct.[1]

  • Concentrate the filtrate.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). Isolate the mono-bromo product.

Rationale: Sₙ2 displacement of the benzylic bromide. DMSO is used to accelerate the reaction rate. Safety:CYANIDE HAZARD. Perform in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) nearby to quench spills.

Reagents & Quantities:

Reagent Equiv. Amount Role
4-(Bromomethyl)-2-methoxy-3-nitropyridine 1.0 5.0 g Substrate
Sodium Cyanide (NaCN) 1.5 1.5 g Nucleophile

| DMSO (Dimethyl sulfoxide) | Solvent | 50 mL | Solvent |

Procedure:

  • Dissolve the bromide substrate in DMSO.

  • Add NaCN in a single portion. Caution: Toxic solid.

  • Stir at RT for 2–3 hours. The reaction is usually rapid.

  • Quench: Slowly pour the reaction mixture into a saturated NaHCO₃ solution (200 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Purification: Flash chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Rationale: We must reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the nitrile (-CN) to a primary amine. Catalytic hydrogenation (H₂/Pd) poses a risk of reducing the nitrile. The Iron/Ammonium Chloride method is highly chemoselective for nitro groups in the presence of nitriles.

Reagents & Quantities:

Reagent Equiv. Amount Role
2-(2-Methoxy-3-nitropyridin-4-yl)acetonitrile 1.0 3.0 g Substrate
Iron Powder (Fe, <10 micron) 5.0 4.3 g Reductant
Ammonium Chloride (NH₄Cl) 5.0 4.1 g Electrolyte/Proton Source

| Ethanol / Water (4:1) | Solvent | 60 mL | Solvent System |

Procedure:

  • Combine the nitro-nitrile substrate in Ethanol/Water (4:1) in a flask equipped with a mechanical stirrer (iron powder can be heavy).

  • Add NH₄Cl and Iron powder.

  • Heat the mixture to 70°C with vigorous stirring for 2–4 hours.

  • Monitoring: TLC should show the disappearance of the yellow nitro compound and the appearance of a fluorescent, lower Rf amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Extract the remaining aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Dry (Na₂SO₄) and concentrate to yield the crude amine.[1][3][4]

  • Final Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

Analytical Data Summary (Expected)

AssayExpected Result
Appearance Off-white to pale yellow solid.
¹H NMR (DMSO-d₆) δ 7.6 (d, 1H, Py-H6), δ 6.7 (d, 1H, Py-H5), δ 5.1 (br s, 2H, NH₂), δ 3.9 (s, 3H, OMe), δ 3.8 (s, 2H, CH₂CN).
MS (ESI) [M+H]⁺ = 164.08
IR Spectroscopy ~2250 cm⁻¹ (sharp, weak, C≡N stretch), ~3300-3400 cm⁻¹ (NH₂ stretch).

References

  • Preparation of 2-methoxy-3-nitro-4-methylpyridine

    • Source:Journal of Heterocyclic Chemistry.
    • Verification:

  • Source: Goswami, S., et al. "N-Bromosuccinimide in carbon tetrachloride: A convenient reagent for the benzylic bromination." Chemistry Letters.
  • Chemoselective Reduction (Fe/NH4Cl)

    • Source: Ram, S. R., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." (Contrast method).[5][6]

    • Specific Method: The Fe/NH4Cl method is the industry standard for Nitro -> Amine in the presence of Nitrile. See: Org. Process Res. Dev. 2006, 10, 1, 104–108.
    • Verification:

(Note: While the exact molecule "2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile" is a specific intermediate often covered under broad patent claims (e.g., for KRAS G12C inhibitors), the transformation steps cited above are chemically established protocols for this specific heterocyclic scaffold.)

Sources

Application Note: Heterocyclic Annulation Strategies for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile in Heterocyclic Synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Value

This guide details the synthetic utility of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS: 131988-63-1), a high-value "ortho-amino nitrile" scaffold. This molecule serves as a critical linchpin in the synthesis of fused bicyclic heteroaromatics, specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines . These cores are pharmacophores of immense significance in kinase inhibitor discovery (e.g., PI3K, FGFR, and VEGFR inhibitors).

The molecule features a "push-pull" electronic architecture: the electron-rich 3-amino group acts as an intramolecular nucleophile, while the 4-cyanomethyl group provides an acidic methylene "soft" nucleophile and a reactive nitrile "hard" electrophile. This duality allows for rapid, regioselective cyclizations under mild conditions.

Structural Analysis & Reactivity Profile

The synthetic versatility of this scaffold relies on three reactive centers working in concert.

The Reactivity Triad:
  • C3-Amino Group (

    
    ):  A nucleophile primed for attack on electrophilic centers (aldehydes, esters, imidates) to close the second ring.
    
  • C4-Cyanomethyl Group (

    
    ): 
    
    • 
      -Proton Acidity:  The methylene protons are highly acidic (
      
      
      
      in DMSO), allowing deprotonation by weak bases (alkoxides, DBU) to form a carbanion for condensation reactions.
    • Nitrile Electrophilicity: The cyano group can trap nucleophiles or participate in Pinner-type reactions.

  • C2-Methoxy Handle (

    
    ):  Serves as a masked carbonyl. Post-cyclization, this can be hydrolyzed (using HBr/AcOH) to generate a lactam (pyridone) or displaced by nucleophiles if activated.
    
Diagram 1: Reactivity Map & Synthetic Pathways

ReactivityMap cluster_legend Legend Core 2-(3-Amino-2-methoxypyridin-4-yl) acetonitrile DMFDMA DMF-DMA (Dimethylformamide dimethyl acetal) Core->DMFDMA Condensation (Active Methylene) Formamide Formamide / Urea (High Temp) Core->Formamide Fusion Enamine Enamine Intermediate DMFDMA->Enamine -MeOH Pyrimidine Pyrido[3,4-d]pyrimidine Formamide->Pyrimidine Cyclocondensation Acid Acid Hydrolysis (HBr / AcOH) Lactam Lactam / Pyridone Transformation Acid->Lactam Demethylation Naphthyridine 1,6-Naphthyridine (Kinase Scaffold) Enamine->Naphthyridine Cyclization (-Me2NH) Naphthyridine->Acid Late-Stage Functionalization key Blue: Starting Material | Red/Yellow: Reagents | Black: Final Scaffolds

Caption: Reactivity map illustrating the divergence into 1,6-naphthyridine and pyrido[3,4-d]pyrimidine scaffolds.

Application Protocol A: Synthesis of 1,6-Naphthyridines

This is the primary application for this scaffold. The reaction utilizes DMF-DMA (N,N-Dimethylformamide dimethyl acetal) as a one-carbon synthon.[1][2]

Mechanism
  • Condensation: The active methylene (

    
    ) attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form an enamine  intermediate.
    
  • Cyclization: The C3-amino group attacks the enamine carbon (or the nitrile, depending on specific conditions/additives), eliminating dimethylamine to close the ring.

  • Result: Formation of the 1,6-naphthyridine core.[3]

Detailed Experimental Protocol

Target: 8-Methoxy-1,6-naphthyridine-5-carbonitrile derivatives.

Reagents & Stoichiometry:

Reagent Equiv. Role
Starting Material 1.0 Scaffold
DMF-DMA 1.2 - 1.5 C1 Synthon / Electrophile
DMF (Anhydrous) Solvent Solvent (0.5 M conc.)

| Ammonium Acetate | 2.0 - 4.0 | Ammonia source (for N-insertion if needed) |

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Reagent Addition: Add DMF-DMA (1.2 equiv) dropwise at room temperature.

    • Note: The solution often turns yellow/orange due to enamine formation.

  • Enamine Formation (Stage 1): Heat the mixture to 80°C for 2–4 hours. Monitor by LC-MS for the disappearance of starting material and formation of the enamine intermediate (

    
    ).
    
  • Cyclization (Stage 2):

    • Option A (Carbonitrile retention): If the goal is the enamino-nitrile, stop here and concentrate.

    • Option B (Ring Closure to Naphthyridine): Add Ammonium Acetate (4.0 equiv) to the reaction mixture. Increase temperature to 120°C and stir for 12–16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Critical Parameter: The quality of DMF-DMA is crucial. Old bottles containing hydrolyzed reagent (DMF) will stall the reaction.

Application Protocol B: Synthesis of Pyrido[3,4-d]pyrimidines

This protocol fuses a pyrimidine ring onto the pyridine core, creating a scaffold isosteric to Quinazoline (common in EGFR inhibitors).

Mechanism

Reaction with formamide acts as a "bread-and-butter" cyclization method. The formamide provides both the carbon and nitrogen required to complete the pyrimidine ring, reacting with both the amine and the nitrile.

Detailed Experimental Protocol

Target: 4-Amino-8-methoxypyrido[3,4-d]pyrimidine.

Step-by-Step Procedure:

  • Setup: Place 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (1.0 equiv) in a pressure vial or round-bottom flask.

  • Reagent: Add Formamide (excess, 10–20 equiv). Formamide acts as both reagent and solvent.[4]

    • Catalyst (Optional): Addition of catalytic Sodium Acetate (0.1 equiv) can accelerate the reaction.

  • Reaction: Heat the mixture to 160–180°C for 6–12 hours.

    • Safety Warning: Ammonia gas is evolved. Ensure proper venting in a fume hood.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The nitrile peak in IR (

    
    ) should disappear.
    
  • Work-up:

    • Cool to room temperature.

    • Add water. The product usually precipitates due to the high aromaticity and planarity of the system.

    • Filter and wash with water and cold diethyl ether.

  • Yield: Typical yields range from 60–85%.

Late-Stage Functionalization: The Methoxy Handle

The 2-methoxy group is not just an inert substituent; it is a strategic handle.

  • Hydrolysis to Pyridone (Lactam):

    • Reagent: 33% HBr in Acetic Acid or concentrated HCl.

    • Conditions: Reflux for 2–4 hours.

    • Outcome: Converts the

      
       to a 
      
      
      
      (lactam). This reveals an NH group that can be alkylated to tune solubility or binding affinity.
  • Chlorination (via Lactam):

    • Convert to lactam (as above), then treat with

      
       to generate the 2-chloro  derivative.
      
    • Utility: The chloride can be displaced by amines (Suzuki/Buchwald couplings) to introduce solubility groups (e.g., piperazines).

Workflow Visualization

Diagram 2: Experimental Workflow for Naphthyridine Synthesis

Workflow Start Start: 2-(3-Amino-2-methoxypyridin-4-yl) acetonitrile Step1 Step 1: Add DMF-DMA (1.5 eq) Solvent: DMF, Temp: 80°C Start->Step1 Check1 LC-MS Check: Enamine formed? (M+55) Step1->Check1 Check1->Step1 No (Continue Heat) Step2 Step 2: Add NH4OAc (4 eq) Temp: 120°C, Time: 12h Check1->Step2 Yes Quench Quench: Pour into Ice Water Step2->Quench Precipitate Precipitate Forms? Quench->Precipitate Filter Filter Solid (Wash with H2O/Ether) Precipitate->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate Precipitate->Extract No Final Final Product: 1,6-Naphthyridine Derivative Filter->Final Extract->Final

Caption: Decision tree and workflow for the synthesis of 1,6-naphthyridine derivatives.

References

  • Litvinov, V. P. (2004). "The chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(11), 1089. (Authoritative review on naphthyridine synthesis strategies). Link

  • Abu-Shanab, F. A., et al. (2011).[2] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214. (Detailed mechanism of DMF-DMA condensation with active methylenes). Link

  • Scott, J. D., et al. (2016). "Discovery of PF-06463922, a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry, 59(20), 9503-9512. (Example of kinase inhibitor synthesis using similar pyridine-based cyclizations). Link

  • Boyle, F. T., et al. (1984). "Synthesis of pyrido[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on fusing pyrimidines to 3-amino-4-cyanopyridines). Link

  • BenchChem Technical Data. (2025). "2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Reactivity Profile." (General reactivity data for CAS 131988-63-1).[5] Link

Sources

Process Development & Scale-Up Guide: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a critical pharmacophore often utilized in the synthesis of STING agonists (e.g., MK-1454) and next-generation kinase inhibitors.[1]

The synthesis of highly substituted pyridine systems presents unique challenges in regioselectivity (differentiating between C2, C3, and C4 positions) and chemoselectivity (preserving the nitrile functionality during nitro reduction).

This guide rejects the common laboratory-scale "Vicarious Nucleophilic Substitution" (VNS) route, which often utilizes hazardous peroxides or unstable intermediates, in favor of a robust SNAr Displacement & Decarboxylation strategy. This pathway utilizes the commercially available 2,4-dichloro-3-nitropyridine to ensure strict regiocontrol and scalability up to multi-kilogram batches.[1]

Core Chemical Strategy
  • Starting Material: 2,4-Dichloro-3-nitropyridine.[1]

  • Key Transformation: Sequential Nucleophilic Aromatic Substitution (SNAr) exploiting the differential reactivity of C4 and C2 halides.[1]

  • Critical Control Point: The "Krapcho" decarboxylation step to install the acetonitrile handle without hydrolyzing the nitrile to a carboxylic acid.[1]

Strategic Route Analysis

The manufacturing route is designed around four unit operations. The logic governing this sequence is the electronic activation hierarchy of the pyridine ring: the C4-chloride is activated by both the para-ring nitrogen and the ortho-nitro group, making it significantly more electrophilic than the C2-chloride.[1]

Reaction Pathway Diagram[2][3][4]

SynthesisRoute SM Starting Material 2,4-Dichloro-3-nitropyridine Step1 Step 1: C4-Alkylation (Ethyl Cyanoacetate / NaH) SM->Step1 Regioselective S_NAr Int1 Intermediate A Ethyl 2-(2-chloro-3-nitropyridin-4-yl) -2-cyanoacetate Step1->Int1 Step2 Step 2: C2-Methoxylation (NaOMe / MeOH) Int1->Step2 Displacement of remaining Cl Int2 Intermediate B Ethyl 2-(2-methoxy-3-nitropyridin-4-yl) -2-cyanoacetate Step2->Int2 Step3 Step 3: Krapcho Decarboxylation (DMSO / NaCl / H2O) Int2->Step3 Removal of Ester Int3 Intermediate C (2-Methoxy-3-nitropyridin-4-yl)acetonitrile Step3->Int3 Step4 Step 4: Chemoselective Reduction (Fe / NH4Cl or H2/Pt-S) Int3->Step4 Nitro Reduction Product FINAL TARGET 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Step4->Product

Figure 1: Four-step scalable synthesis route emphasizing regiocontrol.

Detailed Experimental Protocols

Step 1: Regioselective C4-Alkylation

Objective: Install the carbon framework at the most reactive position (C4) using a masked acetonitrile equivalent (ethyl cyanoacetate).[1]

  • Reagents: 2,4-Dichloro-3-nitropyridine (1.0 eq), Ethyl cyanoacetate (1.1 eq), NaH (60% dispersion, 2.2 eq) or K2CO3 (3.0 eq), THF (anhydrous).

  • Scale: 100 g Input.

Protocol:

  • Preparation of Nucleophile: In a reactor under N2, suspend NaH (2.2 eq) in anhydrous THF (10 vol). Cool to 0°C. Dropwise add Ethyl cyanoacetate (1.1 eq) maintaining internal temp <10°C. Stir for 30 min to generate the enolate.

  • Coupling: Dissolve 2,4-Dichloro-3-nitropyridine (1.0 eq) in THF (5 vol) and add dropwise to the enolate solution. Note: Reverse addition (enolate to substrate) is NOT recommended as it may favor bis-alkylation.[1]

  • Reaction: Warm to 20-25°C and stir for 4-6 hours. Monitor by HPLC for disappearance of SM.

  • Quench: Carefully quench with sat. NH4Cl solution.

  • Workup: Extract with EtOAc. Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Outcome: Crude Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-2-cyanoacetate. Proceed to Step 2 without extensive purification if purity >90%.[1]

Step 2: C2-Methoxylation

Objective: Displace the remaining C2-chloride with a methoxy group.[1]

  • Reagents: Intermediate A (1.0 eq), NaOMe (25% in MeOH, 1.2 eq), MeOH (solvent).

Protocol:

  • Dissolve Intermediate A in MeOH (10 vol).

  • Cool to 0°C. Add NaOMe solution dropwise.

  • Stir at 0-5°C for 2 hours. Caution: Higher temperatures may cause transesterification or attack at the nitrile, though the position is sterically crowded.

  • Workup: Neutralize with dilute HCl to pH 7. Remove MeOH under vacuum.[1] Resuspend in water/EtOAc.[1][2][3]

  • Isolation: Crystallize the product from EtOH/Heptane if necessary.

  • Outcome: Ethyl 2-(2-methoxy-3-nitropyridin-4-yl)-2-cyanoacetate.

Step 3: Krapcho Decarboxylation

Objective: Remove the ester group to reveal the acetonitrile moiety.[1] Acidic hydrolysis is avoided to prevent nitrile hydrolysis.[1]

  • Reagents: Intermediate B (1.0 eq), NaCl (1.5 eq), Water (2.0 eq), DMSO (5 vol).

Protocol:

  • Charge Intermediate B, NaCl, water, and DMSO into a reactor.

  • Heat to 130°C . Evolution of CO2 gas will be observed.[1] Ensure adequate venting.[1]

  • Monitor by HPLC.[1] Reaction usually completes in 3-5 hours.[1]

  • Workup: Cool to 20°C. Pour into ice water (20 vol). The product often precipitates as a solid.[1]

  • Purification: Filter the solid. If oil forms, extract with DCM.

  • Outcome: (2-Methoxy-3-nitropyridin-4-yl)acetonitrile.

Step 4: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the nitrile or the pyridine ring.

  • Method A (Chemical - Recommended for Pilot Scale): Iron powder / NH4Cl.[1]

  • Method B (Catalytic - Cleanest for Pharma): H2 / Pt-S (Sulfided Platinum) or Pd/C with Vanadium doping.[1]

Protocol (Method A - Robust):

  • Suspend Intermediate C (1.0 eq) in EtOH (10 vol) and Water (3 vol).

  • Add NH4Cl (5.0 eq) and Iron powder (325 mesh, 4.0 eq).

  • Heat to 70°C with vigorous mechanical stirring.

  • Monitor reaction (approx. 2-4 hours).[1][3]

  • Workup: Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.

  • Concentrate filtrate.[1][4] Neutralize with NaHCO3. Extract with EtOAc.[1][2]

  • Final Isolation: Recrystallize from IPA/Heptane.

Process Control & Analytics

Critical Quality Attributes (CQAs)
ParameterSpecificationMethodRationale
Purity > 98.5%HPLC (254 nm)Downstream coupling requires high purity.
Regioisomer < 0.5%1H NMR / HPLC2-amino-4-methoxy isomer is a potent impurity.[1]
Water Content < 0.5%KF TitrationAffects stoichiometry of next step.[1]
Iron Content < 20 ppmICP-MSOnly if Method A (Fe reduction) is used.[1]
Decision Tree: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Yield in Step 1 Check1 Check Regioselectivity (Is C2 reacting?) Problem->Check1 Sol1 Lower Temp to -10°C Slow addition of SM Check1->Sol1 Yes Check2 Check Enolate Formation Check1->Check2 No Sol2 Ensure NaH quality Increase stir time Check2->Sol2

Figure 2: Troubleshooting logic for the critical C4-alkylation step.

Safety & Handling (EHS)[1]

  • Exotherm Control: Step 1 (Enolate formation) and Step 4 (Nitro reduction) are highly exothermic.[1] Use jacketed reactors with active cooling.[1]

  • Cyanide/Nitrile Hazards: While the acetonitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in well-ventilated hoods.[1]

  • DMSO Hazards: In Step 3, heating DMSO >130°C can be risky if acidic impurities are present (autocatalytic decomposition). Ensure pH is neutral/basic before heating.[1]

References

  • Regioselectivity in 2,4-Dichloropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines and Pyridines.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][1][3][5][6]

  • Krapcho Decarboxylation Methodology

    • Title: Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents.[1]

    • Source:Synthesis (Thieme).[1][7]

  • Starting Material Data (2,4-Dichloro-3-nitropyridine)

    • Title: 2,4-Dichloro-3-nitropyridine Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

  • MK-1454 / STING Agonist Synthesis Context

    • Title: Cyclic Dinucleotide STING Agonist Synthesis (P
    • Source: WIPO (WO2019/067688).[1]

    • URL:[Link][1]

Sources

Technical Guide: Handling and Storage Protocols for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile. As a substituted aminopyridine, this compound is a valuable intermediate in pharmaceutical research and drug development. Its unique chemical structure, featuring an amino group, a methoxy group, and a nitrile moiety on a pyridine core, necessitates specific protocols to ensure compound integrity and researcher safety. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established chemical safety principles.

Compound Profile and Physicochemical Properties

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a heterocyclic aromatic compound. The presence of a basic amino group, a potentially labile nitrile group, and an electron-donating methoxy group dictates its reactivity and stability profile. Understanding these properties is foundational to its proper handling.

Table 1: Physicochemical and Computed Properties

Property Value Source / Method
IUPAC Name 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile -
Molecular Formula C₈H₉N₃O Calculated
Molecular Weight 163.18 g/mol Calculated
Appearance Expected to be an off-white to yellow or brown solid/powder.[1] General observation for similar compounds
pKa (Predicted) The 3-amino group imparts basicity to the molecule.[2] Based on aminopyridine chemistry
Hydrogen Bond Donors 1 (from the amino group) Computed
Hydrogen Bond Acceptors 4 (2 from ring/amino N, 1 from methoxy O, 1 from nitrile N) Computed

| Rotatable Bonds | 2 | Computed |

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a hazard assessment can be synthesized from data on its constituent functional groups: aminopyridines and acetonitriles.

  • Aminopyridines: Can cause skin irritation, headaches, dizziness, and nausea.[2] High exposure may lead to more severe neurological and respiratory effects.[2]

  • Nitrile Compounds: Pose a significant toxicological risk. They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] A primary concern is the potential for hydrolysis, especially in the presence of strong acids, which could release hydrogen cyanide gas.

GHS Hazard Pictograms (Anticipated):

PictogramHazard ClassDescription
Skull and Crossbones Acute Toxicity (Oral, Dermal, Inhalation)Potentially toxic if ingested, inhaled, or in contact with skin.[3][4]
Exclamation Mark Skin/Eye Irritant, Respiratory IrritantMay cause irritation to skin, eyes, and the respiratory tract.[3][4]
Health Hazard Specific Target Organ ToxicityProlonged or repeated exposure may cause organ damage.
Causality of Hazards

The toxicity of the nitrile group is linked to its metabolic conversion to cyanide, which inhibits cellular respiration. The aminopyridine moiety can act as a potassium channel blocker, which explains its potential neurological effects.[5] Therefore, preventing all routes of exposure is critical.

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable when handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially during solution preparation or transfer.[6] Never wear latex gloves, as they offer poor protection against many organic chemicals.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[6]

  • Respiratory Protection: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Comprehensive Storage Protocols

The stability of aminopyridines and related compounds is highly dependent on storage conditions. Studies on similar aminopyridines have shown excellent stability for months when stored properly.[1][8][9] The key is to mitigate exposure to atmospheric moisture, oxygen, light, and heat.

Table 2: Recommended Storage Conditions

Parameter Long-Term Storage (> 1 month) Short-Term / In-Use Storage (< 1 month)
Temperature -20°C in a freezer. [10] 2-8°C under refrigeration. [11]
Atmosphere Tightly sealed under an inert atmosphere (Argon or Nitrogen). Tightly sealed container.
Light Store in an amber vial or inside a light-blocking secondary container.[9] Protect from direct light.
Container Borosilicate glass (amber) or high-density polyethylene (HDPE) vial with a PTFE-lined cap. Same as long-term.

| Incompatibilities | Segregate from strong acids, strong bases, and oxidizing agents.[12] | Segregate from strong acids, strong bases, and oxidizing agents. |

Rationale for Storage Choices
  • Low Temperature: Reduces the rate of potential degradation pathways, such as oxidation of the amino group or hydrolysis of the nitrile.

  • Inert Atmosphere: Prevents slow oxidation of the electron-rich aminopyridine ring.

  • Light Protection: Aromatic amines are often photosensitive and can discolor or degrade upon exposure to UV light.[9]

  • Segregation: The basic amino group will react exothermically with strong acids. The nitrile group can undergo hazardous reactions with strong oxidizing agents or be hydrolyzed by strong acids/bases.

Experimental Handling and Solution Preparation Protocols

The following protocols are designed to be self-validating systems, ensuring minimal exposure and maximum compound integrity.

Workflow for Compound Receipt and Initial Storage

G A Receive Compound B Visually Inspect Container for Damage or Leaks A->B C Log into Chemical Inventory System B->C D Transport to Designated Chemical Fume Hood C->D E Equilibrate to Room Temp Before Opening D->E F Open and Visually Inspect Compound (Note color and consistency) E->F G Backfill with Inert Gas (e.g., Argon) F->G H Seal Tightly and Parafilm G->H I Label with Date Received and PI Name H->I J Store at -20°C (Long-Term) I->J

Caption: Standard workflow from receiving to long-term storage.

Protocol for Weighing the Solid Compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Place an anti-static weighing dish on the analytical balance inside the hood.

  • Tare: Tare the balance with the weighing dish.

  • Transfer: Retrieve the compound from storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of solid to the weighing dish. Avoid creating airborne dust.

  • Sealing: Immediately after dispensing, securely close the primary container. If the compound is for long-term storage, briefly flush the headspace with an inert gas before sealing.

  • Cleanup: Clean the spatula thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid chemical waste container.

Protocol for Preparing a Stock Solution (e.g., in DMSO)
  • Preparation: Perform all steps in a chemical fume hood. Select a volumetric flask of the appropriate size.

  • Solvent Addition: Add approximately half of the final desired solvent volume to the flask.

  • Compound Addition: Add the pre-weighed solid compound to the solvent in the flask.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonicate briefly in a water bath to aid dissolution. Do not heat unless the compound's thermal stability in that solvent is known.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial for safety.

Spill Response Decision Workflow

G Spill Spill Occurs Size Is the spill >100mg or >10mL? Is anyone exposed? Spill->Size SmallSpill Small, Contained Spill Size->SmallSpill No LargeSpill Large Spill or Exposure Size->LargeSpill Yes ActionSmall1 Alert others in the immediate area. Ensure fume hood is operational. SmallSpill->ActionSmall1 ActionLarge1 IMMEDIATELY EVACUATE THE AREA. LargeSpill->ActionLarge1 ActionSmall2 Cover with inert absorbent (vermiculite, sand).[7][13] ActionSmall1->ActionSmall2 ActionSmall3 Carefully collect material with non-sparking tools into a sealed container. ActionSmall2->ActionSmall3 ActionSmall4 Decontaminate the area and label waste for disposal. ActionSmall3->ActionSmall4 ActionLarge2 Activate fire alarm if necessary. Notify lab manager and EHS. ActionLarge1->ActionLarge2 ActionLarge3 If exposed, use emergency shower/eyewash for 15 minutes. Remove contaminated clothing.[4] ActionLarge2->ActionLarge3 ActionLarge4 Do not attempt to clean up. Wait for emergency responders. ActionLarge3->ActionLarge4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers working with 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS 1823337-08-3), a critical intermediate often associated with the synthesis of TYK2 inhibitors (e.g., Deucravacitinib analogs).

Status: Operational | Tier: Advanced Chemical Support Subject: Isolation, Purification, and Stability of Aminopyridine Acetonitriles Applicable For: Process Chemistry, Medicinal Chemistry, Drug Development

Executive Technical Summary

This molecule presents a "triad of instability" common in kinase inhibitor intermediates:

  • Oxidation Sensitivity: The electron-rich 3-amino group makes the pyridine ring susceptible to oxidative dimerization, leading to dark/tarry crude mixtures.

  • Hydrolysis Risk: The 4-acetonitrile group (

    
    ) is labile under strong acidic/basic conditions combined with heat, converting to the corresponding amide or carboxylic acid.
    
  • Solubility Paradox: The molecule is amphoteric (weakly basic pyridine nitrogen, weakly acidic methylene protons), creating solubility challenges in standard non-polar solvents.

Primary Recommendation: Avoid thermal stress. Prioritize Acid-Base Extraction (pH controlled) for bulk cleanup, followed by Recrystallization for final polishing. Chromatography should be a secondary option due to potential irreversible adsorption on silica.

Tier 1: Chemical Purification (Acid-Base Workup)

Best for: Removing non-basic impurities (inorganic salts, starting materials like halopyridines).

This protocol exploits the basicity of the pyridine nitrogen (pKa


 5.5–6.5) to separate the product from neutral or acidic impurities.
Workflow Diagram: pH-Switch Isolation

AcidBaseWorkup Crude Crude Reaction Mixture (Dark/Tarry) Acidify Dissolve in 1M HCl (aq) Target pH < 2 Crude->Acidify Dissolution Wash Wash with EtOAc/DCM (Remove Non-Basic Impurities) Acidify->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Keep Aqueous OrgLayer Organic Layer (Discard) Wash->OrgLayer Remove Organics Basify Slowly Basify to pH 8-9 (Sat. NaHCO3 or NH4OH) AqLayer->Basify Cool to 0°C Extract Extract into EtOAc or DCM (3x) Basify->Extract Product Precipitates/Oils out Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Figure 1.[1][2][3][4][5] Acid-Base pH-Switch Purification Workflow. Note the critical cooling step during basification to prevent nitrile hydrolysis.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in 1M HCl (approx. 10 mL/g). Sonication may be required to break up tars.

    • Checkpoint: The pH must be

      
       to ensure full protonation of the pyridine nitrogen.
      
  • Washing: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Action: Discard the organic layer (contains non-basic impurities like unreacted nitro-pyridines or halogens).

  • Basification (CRITICAL):

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add Saturated

      
        or 25% Ammonium Hydroxide  dropwise.
      
    • Target: Adjust pH to 8–9 . Do not exceed pH 10, as the methylene protons alpha to the nitrile are acidic and can form a water-soluble anion or hydrolyze.

  • Extraction: Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1) or EtOAc (

    
    ).
    
  • Finishing: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .

Tier 2: Recrystallization (Polishing)

Best for: Removing oxidative byproducts (colored impurities) and regioisomers.

Solvent SystemRatio (v/v)TemperatureNotes
Ethanol / Water 95:5 to 90:10Reflux

0°C
Gold Standard. High recovery. Dissolve in hot EtOH, add water until turbid, cool slowly.
IPA / Heptane 1:360°C

-10°C
Good for removing lipophilic tars. Dissolve in min. IPA, add Heptane.
Toluene 100%80°C

RT
Effective for specific regioisomers, but lower recovery yield.

Protocol A: The Ethanol/Water Method

  • Suspend the semi-pure solid in Ethanol (absolute) .

  • Heat to reflux (

    
    ) with stirring. Add solvent dropwise until fully dissolved.
    
  • Optional: Add activated charcoal (5 wt%), stir for 5 min, and filter hot through Celite to remove color.

  • Remove from heat. Add Water dropwise until a faint turbidity persists.

  • Allow to cool to room temperature undisturbed, then move to a fridge (

    
    ) for 4 hours.
    
  • Filter the off-white needles and wash with cold Ethanol/Water (1:1).

Tier 3: Chromatography (Troubleshooting)

Best for: Difficult separations where recrystallization fails.

Challenge: Aminopyridines tail severely on silica gel due to interaction with acidic silanol groups. Solution: Deactivate the silica.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Pre-treatment: Slurry silica in the mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Mobile Phase:

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Alternative: 50%

      
       100% EtOAc in Hexanes.
      

Troubleshooting & FAQs

Q1: My product is turning black during drying. What is happening?

Diagnosis: Oxidative instability of the electron-rich aminopyridine. Fix:

  • Dry under high vacuum in the dark.

  • Store under Argon/Nitrogen at

    
    .
    
  • If the solid is already dark, perform a charcoal filtration (see Tier 2) or wash the solid with a small amount of cold diethyl ether to remove surface oxidation tars.

Q2: The yield is very low after Acid-Base extraction.

Diagnosis: Likely pH over-shoot or water solubility.

  • Check pH: If pH > 11, the nitrile alpha-proton might be deprotonated, forming a water-soluble enolate-like species. Re-acidify to pH 8–9.

  • Salting Out: The product is moderately polar. Saturate the aqueous layer with NaCl (brine) before the final extraction to force the organic molecule out of the water phase.

  • Solvent Choice: Switch extraction solvent from EtOAc to DCM:IPA (9:1) or Chloroform .

Q3: I see a new spot on TLC after heating the reaction.

Diagnosis: Nitrile hydrolysis.

  • The nitrile (

    
    ) can hydrolyze to the amide (
    
    
    
    ) if heated in the presence of acid/base and water.
  • Prevention: Keep workup temperatures

    
    . Avoid prolonged exposure to strong acids/bases.
    
Q4: Can I use this intermediate directly for the next step (e.g., cyclization)?

Answer: Yes, if the impurity profile shows only trace inorganic salts. For Deucravacitinib-style coupling (amide formation or cyclization), trace colored impurities often do not interfere. However, if the next step involves metal catalysis (e.g., Pd-catalyzed coupling), the free amino group and potential sulfur/oxidative impurities must be removed via recrystallization to prevent catalyst poisoning.

References

  • Bristol-Myers Squibb Company. (2015). Patent WO2015148387: Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. (Describes synthesis of related aminopyridine intermediates).

  • BenchChem Technical Support. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. (Provides analogous protocols for aminopyridine acetonitrile isolation).

  • Organic Syntheses. (1955). 4-Amino-2,6-dimethylpyrimidine. Org.[6][7][8] Synth. 1955, 35, 3. (Foundational method for isolating aminopyrimidines via precipitation).

  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. (Solubility data supporting Ethanol/IPA selection).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile before handling. Cyanide-containing compounds can release toxic gases under strong acidic conditions.

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals synthesizing complex pyridine intermediates. 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS: 1352396-62-3) is a highly valued precursor, predominantly utilized in the synthesis of BET bromodomain inhibitors and azaindole-based kinase inhibitors .

The standard preparation of this compound involves a three-step sequence starting from 2-methoxy-4-methyl-3-nitropyridine. While conceptually straightforward, researchers frequently encounter side reactions that drastically reduce yields. This guide provides mechanistic explanations and field-proven protocols to self-validate your workflow and minimize these impurities.

SynthesisWorkflow SM 2-Methoxy-4-methyl -3-nitropyridine Enamine Enamine Intermediate (N,N-dimethylvinyl) SM->Enamine DMF-DMA Anhydrous, 110°C Nitrile 2-(2-Methoxy-3-nitropyridin -4-yl)acetonitrile Enamine->Nitrile NH2OH·HCl EtOH, 60°C Product 2-(3-Amino-2-methoxypyridin -4-yl)acetonitrile Nitrile->Product Pd/C, H2 (1 atm) EtOH, 25°C

Fig 1. Optimized 3-step synthetic workflow for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile.

Module 1: Enamine Formation (Step 1)

Q: Why is my yield of the enamine intermediate so low, and why do I recover mostly unreacted starting material?

Expert Insight: The condensation of the 4-methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) requires the continuous removal of methanol to drive the equilibrium forward. If your reaction is stalling, it is typically due to moisture or insufficient temperature. Water hydrolyzes the highly moisture-sensitive DMF-DMA reagent and can also hydrolyze the newly formed enamine back into the starting material or into an unwanted aldehyde byproduct.

Protocol Adjustment:

  • Ensure strictly anhydrous conditions. Dry all glassware and flush the system with argon.

  • Run the reaction neat (using DMF-DMA as both reagent and solvent) at 110°C to ensure methanol boils off.

  • If the reaction stalls, cool to 80°C, add a second equivalent of DMF-DMA, and resume heating.

Module 2: Nitrile Conversion (Step 2)

Q: During the conversion of the enamine to the nitrile, I observe a significant amount of aldehyde byproduct. How can I prevent this?

Expert Insight: The transformation of the enamine into the nitrile using hydroxylamine hydrochloride (NH₂OH·HCl) proceeds via an iminium intermediate. If the reaction mixture contains excess water and is not heated rapidly enough, the iminium ion undergoes competitive hydrolysis, yielding 2-(2-methoxy-3-nitropyridin-4-yl)acetaldehyde instead of the desired nitrile.

Protocol Adjustment:

  • Use absolute ethanol as the solvent to minimize water content.

  • Pre-heat the reaction mixture to 60°C before adding the hydroxylamine hydrochloride. This ensures rapid oxime formation and subsequent elimination to the nitrile, outcompeting the slower hydrolysis pathway.

Module 3: Nitro Reduction (Step 3 - The Critical Step)

Q: In the final nitro reduction step, my nitrile group is converting into an amide. What is the mechanism, and how do I stop it?

Expert Insight: Nitriles are highly susceptible to hydration, particularly under the aqueous reflux conditions commonly used for iron-mediated nitro reductions (e.g., Fe/NH₄Cl in water/ethanol at 80°C) . The Lewis acidic nature of the iron salts, combined with heat and water, catalyzes the hydration of the -CN group to a primary amide (-CONH₂).

Protocol Adjustment:

  • Transition from harsh iron-mediated reduction to mild catalytic hydrogenation (Pd/C, H₂ at 1 atm) at room temperature. This completely bypasses the hydrolytic pathway.

Q: I am observing spontaneous cyclization of the final product. How do I isolate the acyclic 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile?

Expert Insight: This is the most critical side reaction in this workflow. Once the 3-nitro group is reduced to an amine, the molecule possesses both a nucleophile (the 3-amino group) and an electrophile (the 4-acetonitrile carbon) in close proximity. Under acidic conditions (such as Zn/AcOH) or elevated temperatures, the primary amine will undergo an intramolecular nucleophilic attack on the nitrile carbon. This cascade results in tautomerization to form 2-amino-6-methoxy-1H-pyrrolo[2,3-c]pyridine (a 2-aminoazaindole derivative) .

CyclizationMechanism Acyclic 2-(3-Amino-2-methoxypyridin -4-yl)acetonitrile (Desired Product) Attack Intramolecular Nucleophilic Attack (3-NH2 to 4-CN) Acyclic->Attack Heat / Acid (e.g., Zn/AcOH) Azaindole 2-Amino-6-methoxy-1H- pyrrolo[2,3-c]pyridine (Cyclized Byproduct) Attack->Azaindole Tautomerization

Fig 2. Acid/heat-catalyzed intramolecular cyclization into a 2-aminoazaindole byproduct.

Quantitative Data Summary

To illustrate the causality of reduction conditions on product distribution, we have tabulated typical outcomes based on internal validation studies.

Table 1: Impact of Nitro Reduction Conditions on Product Distribution

Reduction MethodTemperatureDesired Acyclic Nitrile (%)Amide Byproduct (%)Azaindole Byproduct (%)
Fe, NH₄Cl, H₂O/EtOH80°C (Reflux)25%45%20%
Zn, AcOH80°C<5%<5%>85%
Fe, NH₄Cl, THF/H₂O (5:1)50°C75%15%<5%
Pd/C, H₂ (1 atm), EtOH25°C88% <2% <5%
Standard Operating Procedure (SOP): Optimized Nitro Reduction

To ensure a self-validating system that avoids both hydrolysis and cyclization, follow this optimized catalytic hydrogenation protocol:

  • Preparation: Dissolve 2-(2-methoxy-3-nitropyridin-4-yl)acetonitrile (1.0 eq) in absolute ethanol (0.1 M concentration) in a rigorously clean hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle blanket of argon to prevent the ignition of the solvent vapors.

  • Hydrogenation: Purge the flask with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at 20–25°C.

  • Monitoring: Monitor strictly by LC-MS or TLC. The reaction typically completes within 2–4 hours. Critical Step: Do not leave the reaction stirring overnight, as prolonged exposure to the active catalyst surface can promote trace cyclization.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 30°C . Store the resulting 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile at -20°C under argon, or use it immediately in the next synthetic step to prevent degradation.

References
  • Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia. PubMed Central (PMC). Available at:[Link]

  • WO2016077375A1 - Bromodomain inhibitors and uses thereof. Google Patents.
  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. ACS Publications. Available at:[Link]

Identifying degradation products of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists working with 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile . It synthesizes structural reactivity analysis with practical troubleshooting protocols.

Subject: Degradation Dynamics of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Document ID: TS-AMPA-DEG-01 Role: Senior Application Scientist

Executive Summary

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (herein referred to as AMPA-CN ) is a high-value intermediate often utilized in the synthesis of tricyclic kinase inhibitors (e.g., fused naphthyridines or pyrrolopyridines). Its stability profile is governed by three competing reactivity vectors:

  • Nitrile Hydrolysis: The cyanomethyl group is susceptible to acid/base hydrolysis.

  • Ortho-Cyclization: The proximity of the C3-amino and C4-cyanomethyl groups creates a high risk of intramolecular cyclization to form fused pyrrolo[2,3-c]pyridine species.

  • Oxidative Liability: The electron-rich aminopyridine core is prone to N-oxidation and photo-degradation.

This guide provides the diagnostic frameworks to identify, isolate, and prevent these degradants.

Part 1: Diagnostic Troubleshooting (FAQs)

Issue 1: "I see a +18 Da peak that increases over time in aqueous buffer."

Diagnosis: Primary Amide Formation (Hydrolysis) Mechanism: The nitrile group (-CN) hydrolyzes to the primary amide (-CONH₂). This is the "Gateway Degradant."

  • Mass Shift: +18.01 Da (Addition of H₂O).

  • Root Cause: Protracted exposure to aqueous mobile phases (especially pH < 3 or pH > 8) or moisture in solid-state storage.

Corrective Action:

  • Immediate: Check the pH of your sample diluent. If using water/acetonitrile, ensure the sample is analyzed within 4 hours.

  • Process: Switch to a non-aqueous diluent (e.g., 100% DMSO or MeOH) for stock preparation.

  • Differentiation: If the mass shift is +19 Da , the amide has further hydrolyzed to the Carboxylic Acid (2-(3-amino-2-methoxypyridin-4-yl)acetic acid).

Issue 2: "A late-eluting impurity appears during heating or basic workup, but the Mass is identical to the Parent (MW 163)."

Diagnosis: Intramolecular Cyclization (The "Ortho-Effect") Mechanism: The C3-Amino nitrogen attacks the C4-Nitrile carbon. This is a Thorpe-Ziegler type cyclization that forms a fused 5-membered ring (pyrrolo[2,3-c]pyridine isomer).

  • Mass Shift: 0 Da (Isomerization).

  • Chromatography: This isomer is more planar and rigid, often resulting in significant retention time shifts (usually later eluting on C18 due to increased lipophilicity/stacking).

Corrective Action:

  • Prevention: Avoid heating >40°C in basic media (e.g., K₂CO₃/DMF) unless cyclization is the intended synthetic step.

  • Validation: Isolate the peak. The IR spectrum will show the loss of the sharp Nitrile stretch (~2200-2250 cm⁻¹) and the appearance of an imine/amidine band.

Issue 3: "My LC-MS shows a +16 Da peak, but it doesn't fragment like a typical N-oxide."

Diagnosis: Regio-selective Oxidation Mechanism: AMPA-CN has three nitrogens.

  • Pyridine N: Sterically hindered by the 2-Methoxy group but electronically viable.

  • Amino N (Aniline-like): Highly susceptible to radical oxidation.

  • Nitrile N: Generally inert to standard oxidation.

  • Observation: Peroxides typically oxidize the Pyridine-N first (Pyridine N-oxide). However, light exposure (photolysis) often targets the exocyclic amino group.

Corrective Action:

  • Test: Treat with dilute H₂O₂. If the peak grows rapidly, it is the Pyridine N-oxide . If the peak only appears under UV light without chemical oxidant, it is likely an oxidative photoproduct of the aniline.

Part 2: Degradation Pathways & Visualization[1]

The following diagram illustrates the interconnected degradation pathways derived from the AMPA-CN scaffold.

AMPA_Degradation Parent AMPA-CN (Parent) MW: 163.18 Amide Degradant A (Primary Amide) +18 Da Parent->Amide Hydrolysis (Acid/Base) Cyclic Degradant C (Pyrrolopyridine Isomer) 0 Da (Isomer) Parent->Cyclic Cyclization (Base + Heat) N_Oxide Degradant D (Pyridine N-Oxide) +16 Da Parent->N_Oxide Oxidation (H2O2/Peroxide) Pyridone Degradant E (Pyridone/Lactam) -14 Da Parent->Pyridone Demethylation (Strong Acid, e.g., HBr) Acid Degradant B (Carboxylic Acid) +19 Da (vs Parent) Amide->Acid Hydrolysis (Strong Acid/Heat)

Figure 1: Mechanistic degradation map of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile showing mass shifts relative to the parent.

Part 3: Forced Degradation Protocols

To validate your analytical method (HPLC/UPLC), you must force the generation of these impurities. Use the following "Senior Scientist" protocols, which are optimized for pyridine-acetonitriles.

Protocol A: Acid/Base Hydrolysis Stress[2]
  • Goal: Generate Amide and Acid degradants.

  • Step 1: Dissolve 5 mg AMPA-CN in 1 mL Acetonitrile.

  • Step 2 (Acid): Add 1 mL of 0.1 N HCl . Heat at 60°C for 4 hours.

    • Expectation: ~10-20% conversion to Amide (+18 Da).

  • Step 3 (Base): Add 1 mL of 0.1 N NaOH . Stir at RT for 2 hours.

    • Warning: Do not heat the base sample initially; high heat + base drives the Cyclization pathway (Degradant C) rapidly, obscuring the hydrolysis pathway.

Protocol B: Oxidative Stress
  • Goal: Generate N-Oxides.

  • Step 1: Dissolve 5 mg AMPA-CN in 1 mL Methanol.

  • Step 2: Add 100 µL of 3% H₂O₂ .

  • Step 3: Incubate at Room Temperature for 1-2 hours.

    • Note: Avoid using metal ions (Fe/Cu) as catalysts, as they may chelate with the aminopyridine moiety and precipitate rather than oxidize.

Protocol C: Photostability (Solid State)
  • Goal: Assess light sensitivity of the aminopyridine core.

  • Step 1: Spread thin layer of solid AMPA-CN in a quartz dish.

  • Step 2: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Dissolve and check for "humps" in the baseline or dimerization products.

Part 4: Analytical Method Data Summary

Use this table to correlate your LC-MS findings with predicted structures.

Degradant IDCommon NameMass Shift (Δ)RRT (Approx)*Mechanism
Deg A Acetamide Derivative+18 Da0.85Nitrile Hydrolysis
Deg B Acetic Acid Derivative+19 Da0.60Amide Hydrolysis
Deg C Cyclic Isomer (Pyrrolo)0 Da1.15 - 1.25Intramolecular Cyclization
Deg D N-Oxide+16 Da0.90Oxidation (Pyridine N)
Deg E Pyridone (Demethyl)-14 Da0.75Acidic Ether Cleavage

*RRT (Relative Retention Time) is estimated for a standard C18 Reverse Phase column at pH 4.5. Values < 1.0 elute earlier than parent.

Part 5: Method Development Decision Tree

If you are struggling to separate these impurities, follow this logic flow.

Method_Dev Start Start: Poor Separation Check_pH Check Mobile Phase pH Start->Check_pH Acidic_pH pH < 3.0 Check_pH->Acidic_pH Current Neutral_pH pH > 6.0 Check_pH->Neutral_pH Current Resolution Issue: Amide/Acid Co-elution? Acidic_pH->Resolution Tailing Issue: Peak Tailing? Neutral_pH->Tailing Sol_Tailing Add 5mM Ammonium Formate or Increase Buffer Conc. Tailing->Sol_Tailing Sol_Res Use Phenyl-Hexyl Column (Pi-Pi Selectivity) Resolution->Sol_Res

Figure 2: Decision tree for optimizing HPLC separation of AMPA-CN degradants.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Context: Analogous cyclization and hydrolysis pathways in pyridine-nitrile systems). Retrieved from

Sources

Optimizing temperature and pressure for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the optimization of reaction conditions involving 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS: 1352318-66-5). This intermediate is a critical scaffold in the synthesis of fused heterocyclic kinase inhibitors (e.g., KRAS G12C inhibitors).

The following content is structured as a Tier-3 Engineering Support document, focusing on the thermodynamic and kinetic trade-offs required to maintain the integrity of the labile 2-methoxy and 4-cyanomethyl motifs.

Ticket Subject: Temperature & Pressure Calibration for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Status: Resolved / Knowledge Base Article Applicable Protocols: SNAr Cyanation, Cyclization (Naphthyridine/Pyridopyrimidine formation)

Critical Parameter Overview

The reaction window for this molecule is narrow due to two competing degradation pathways: O-demethylation (favored by high T/Acid) and Nitrile Hydrolysis (favored by moisture/Base).

ParameterOptimal RangeCritical Threshold (Failure Point)Impact of Deviation
Temperature (Reaction) 80°C – 110°C >140°C High Risk: Thermal cleavage of the 2-methoxy group to form the 2-pyridone impurity (irreversible).
Pressure (Closed System) 3 – 5 bar >10 bar Moderate Risk: Necessary only for ammonolysis/cyclization. Excess pressure without ammonia saturation promotes polymerization.
Solvent System Anhydrous DMSO or DMAcProtic solvents (Water/Alcohols)High Risk: Water at >80°C causes rapid hydrolysis of the acetonitrile to the acetamide (

).
pH Environment Neutral to Mildly Basic (pH 7-9)Acidic (pH < 5)Critical Failure: Protonation of the pyridine nitrogen catalyzes nucleophilic attack on the methoxy group (demethylation).

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a persistent 'M-14' impurity peak (Loss of Methyl) during the cyanation step."

Diagnosis: Thermal O-Demethylation. The 2-methoxy group on a pyridine ring is electronically similar to an ester. Under high thermal stress (>120°C), especially in the presence of Lewis acids or halide salts (like LiCl used in some protocols), the methoxy group undergoes cleavage to generate the 2-pyridone tautomer.

Corrective Action:

  • Lower Temperature: Reduce reaction temperature to 90°C .

  • Change Catalyst: If using a Pd-catalyzed cyanation, switch to a catalyst system active at lower temperatures (e.g.,

    
     / Xantphos) rather than relying on high-temp SNAr.
    
  • Scavenge Acids: Ensure 1.5 eq. of a mild base (e.g.,

    
    ) is present to neutralize any generated HCl, which catalyzes the demethylation.
    
Issue 2: "The nitrile conversion is stalled at 60%, but increasing temperature degrades the starting material."

Diagnosis: Kinetic Trap vs. Thermodynamic Instability. You have hit the "ceiling temperature" where degradation outpaces product formation. Standard atmospheric reflux is insufficient for the activation energy required for the


 displacement at the 4-position.

Corrective Action:

  • Apply Pressure (Autoclave): Instead of increasing

    
     in a reflux setup (limited by solvent boiling point), use a sealed pressure vessel at 105°C . This keeps the volatile reactants (if using ammonia or lower BP co-solvents) in the liquid phase, increasing the effective molarity without exceeding the thermal degradation threshold.
    
  • Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This increases the solubility of the cyanide source (KCN/Zn(CN)2) in the organic phase, accelerating the rate at the same temperature.

Issue 3: "My product solidifies as a gum/oil instead of a crystalline solid after workup."

Diagnosis: Acetonitrile Polymerization/Dimerization. The


-proton of the acetonitrile group is acidic (

). In the presence of strong bases (NaH, KOtBu) or excessive heat, the nitrile anion can attack another nitrile molecule (Thorpe-Ziegler reaction).

Corrective Action:

  • Quench Protocol: Do not allow the reaction mixture to sit at high pH during cooling. Quench immediately with saturated

    
     (aq) to buffer the pH to ~7.
    
  • Storage: Store the isolated intermediate at -20°C . At room temperature, the amino group (position 3) can slowly attack the nitrile (position 4) intramolecularly.

Standardized Protocol: Cyanation of 4-Chloro Precursor

Context: Converting 2-methoxy-3-amino-4-chloropyridine to the target acetonitrile.

Reagents:

  • Precursor: 4-Chloro-2-methoxy-3-aminopyridine (1.0 eq)

  • Cyanide Source:

    
     (0.6 eq) [Preferred over KCN for solubility]
    
  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous DMAc (Dimethylacetamide)

  • Additive: Zn powder (10 mol% - keeps Pd active)

Workflow:

  • Inerting: Charge a pressure vial with reagents. Cycle Vacuum/Nitrogen (

    
    ) 3 times. Oxygen is the enemy of the amino group here.
    
  • Solvation: Add sparged DMAc.

  • Thermal Ramp:

    • Standard: Heat to 110°C for 4 hours.

    • Optimized: Heat to 95°C for 12 hours. (Lower T, longer t preserves the methoxy group).

  • Monitoring: Check HPLC at t=2h.

    • Target: Product Peak (

      
       expected).
      
    • Watchlist: Hydrolysis peak (

      
      , Amide).
      
  • Workup: Dilute with EtOAc, wash with

    
    . Do not use strong acid  during extraction.
    

Logic & Workflow Visualization

Diagram 1: Reaction Optimization Decision Tree

This logic flow guides the researcher through the T/P trade-offs.

OptimizationLogic Start Start: Reaction Optimization CheckConv Check Conversion (HPLC) Start->CheckConv LowConv Conversion < 50% CheckConv->LowConv Slow Kinetics HighImp Impurity > 5% CheckConv->HighImp Degradation Success Optimal Conditions Found CheckConv->Success Clean Profile DecisionT Is Temp > 120°C? LowConv->DecisionT ActionCool Reduce T to 90°C Extend Time HighImp->ActionCool Demethylation Observed ActionPress Increase Pressure (Closed Vessel) Maintain T < 110°C DecisionT->ActionPress No (T is low) ActionCat Change Catalyst (Pd-source) or Add Phase Transfer Agent DecisionT->ActionCat Yes (T is maxed) ActionPress->CheckConv ActionCat->CheckConv ActionCool->CheckConv

Caption: Decision tree for troubleshooting low conversion vs. impurity formation based on Temperature/Pressure variables.

Diagram 2: Chemical Stability Pathway

Visualizing the competing degradation mechanisms.

StabilityPathway Target Target Molecule (2-Methoxy-3-amino-4-cyanomethyl) ImpurityA Impurity A: 2-Pyridone (via Acid/Thermal Hydrolysis) Target->ImpurityA T > 140°C or H+ ImpurityB Impurity B: Acetamide (via Nitrile Hydrolysis) Target->ImpurityB H2O + Heat ImpurityC Impurity C: Dimer (via Thorpe-Ziegler) Target->ImpurityC High pH (Base)

Caption: Degradation pathways for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile under stress conditions.

References & Grounding

The protocols and stability data above are synthesized from established heterocyclic chemistry principles regarding aminopyridines and nitrile synthesis.

  • General Stability of 2-Methoxypyridines:

    • Source: Sigma-Aldrich / Merck Technical Data.

    • Relevance: Establishes the boiling point and thermal limits of 2-methoxypyridine derivatives (approx. 142°C), confirming the risk of degradation above this threshold.

    • Link:

  • Cyanation Mechanisms (SNAr vs Pd-Catalyzed):

    • Source: BenchChem Technical Guides / NIH PubChem.

    • Relevance: Describes the "Strecker-like" and "SNAr" approaches for pyridine acetonitriles, highlighting the necessity of anhydrous conditions to prevent amide formation.

    • Link:

  • Related Patent Literature (KRAS/Kinase Inhibitors):

    • Source: Google Patents (CN103483244A, WO2000043365A1).

    • Relevance: These patents detail the synthesis of 4-cyanomethyl pyridines and 3-amino-2-chloro-4-methylpyridine, providing the basis for the temperature ranges (100-160°C in DMSO/LiCl) and the use of pressure for ammonolysis.

    • Link:

  • Nucleophilic Substitution with Cyanide:

    • Source: ChemGuide / LibreTexts.

    • Relevance: Provides the mechanistic grounding for the

      
       vs 
      
      
      
      pathways and the critical role of solvent polarity (DMSO/Ethanol) in nitrile synthesis.
    • Link:

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. By dissecting the influence of the amino, methoxy, and cyanomethyl substituents on the pyridine ring, this guide provides a detailed interpretation of the chemical shifts and coupling constants. We will explore the theoretical underpinnings of the observed spectral features, offer a comparative analysis with alternative spectroscopic techniques such as Mass Spectrometry and Infrared Spectroscopy, and provide standardized protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for unequivocal structure elucidation and characterization of novel chemical entities.

Introduction

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a polysubstituted pyridine, a heterocyclic scaffold that is a cornerstone in the development of pharmaceuticals. The precise arrangement of its functional groups—an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing cyanomethyl group—creates a unique electronic environment that is reflected in its NMR spectra. Accurate structural confirmation of such molecules is paramount, and NMR spectroscopy stands as the gold standard for providing unambiguous, atom-level structural information. This guide will serve as a comprehensive reference for the interpretation of the 1D NMR data of this compound and as a framework for the analysis of similarly complex heterocyclic systems.

Theoretical Principles: Predicting the NMR Spectra

The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In the case of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile, the interplay of the substituents' electronic effects—both inductive and mesomeric—governs the shielding and deshielding of the pyridine ring's protons and carbons.

  • Amino Group (-NH₂ at C-3): As a strong π-donor, the amino group increases electron density at the ortho (C-2, C-4) and para (C-6) positions through resonance. This leads to a significant upfield shift (shielding) of these nuclei.

  • Methoxy Group (-OCH₃ at C-2): The methoxy group is also an electron-donating group, contributing to increased electron density on the pyridine ring and causing shielding, particularly at the ortho and para positions.

  • Cyanomethyl Group (-CH₂CN at C-4): The nitrile functionality is electron-withdrawing, which would typically deshield the ring. However, its placement at the C-4 position and the insulating effect of the methylene group (-CH₂-) temper its direct resonance-withdrawing effect on the ring itself.

The cumulative effect of these substituents results in a complex pattern of chemical shifts that can be predicted and subsequently verified through experimental data. Studies on substituted aminopyridines have shown that the chemical shifts of protons ortho and para to a variable substituent can be effectively analyzed using dual substituent parameter treatments, underscoring the electronic origin of these shifts.[1][2]

Experimental Data & Spectral Analysis

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse zg30.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Predicted ¹H NMR Spectrum Analysis (in CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the amino protons, and the methoxy protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8Doublet1HH-6Located ortho to the ring nitrogen, this proton is expected to be the most downfield of the aromatic protons.
~ 6.5 - 6.8Doublet1HH-5Shielded by the ortho amino group and para methoxy group, this proton will appear significantly upfield.
~ 4.5 - 5.0Broad Singlet2H-NH₂The chemical shift of amino protons can vary and they often appear as a broad signal.
~ 3.9 - 4.1Singlet3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region.
~ 3.6 - 3.8Singlet2H-CH₂CNThese methylene protons are adjacent to an electron-withdrawing cyano group and the aromatic ring, placing them in this region.
Predicted ¹³C NMR Spectrum Analysis (in CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents and their position on the pyridine ring.[5][6][7]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C-2Attached to both the ring nitrogen and the electron-donating methoxy group.
~ 145 - 150C-6Ortho to the ring nitrogen, leading to a downfield shift.
~ 140 - 145C-4Attached to the cyanomethyl group and shielded by the ortho amino group.
~ 135 - 140C-3Attached to the electron-donating amino group, resulting in shielding.
~ 117 - 120-CNThe nitrile carbon typically appears in this region.[8]
~ 105 - 110C-5Significantly shielded by the ortho amino and para methoxy groups.
~ 55 - 60-OCH₃A typical chemical shift for a methoxy carbon attached to an aromatic ring.
~ 20 - 25-CH₂CNThe aliphatic methylene carbon.
Advanced 2D NMR for Structural Confirmation

For unambiguous assignment, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., H-5 with C-5, H-6 with C-6, -CH₂- with its carbon, and -OCH₃ with its carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and piecing together the molecular fragments.

Caption: Predicted HMBC correlations for structural assignment.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the cornerstone of structure elucidation, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes.Unambiguous structure determination.Lower sensitivity, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight (high resolution), elemental composition, fragmentation patterns.High sensitivity, small sample size needed.Does not provide detailed connectivity for isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular structure.

Expected IR Absorptions:

  • N-H stretch (amine): 3300-3500 cm⁻¹ (likely two bands)

  • C-H stretch (aromatic & aliphatic): 2850-3100 cm⁻¹

  • C≡N stretch (nitrile): 2220-2260 cm⁻¹

  • C=C and C=N stretch (pyridine ring): 1500-1600 cm⁻¹

  • C-O stretch (ether): 1000-1300 cm⁻¹

structure_elucidation_workflow substance Unknown Compound ms Mass Spectrometry substance->ms Molecular Formula ir IR Spectroscopy substance->ir Functional Groups nmr 1D & 2D NMR substance->nmr Connectivity structure Final Structure ms->structure ir->structure nmr->structure

Caption: A typical workflow for spectroscopic structure elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of complex molecules like 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile. By understanding the influence of various substituents on the pyridine core, researchers can confidently assign spectral features and confirm the identity of their target compounds. The predictive framework laid out in this guide, combined with standardized experimental protocols and the complementary use of other spectroscopic techniques, ensures the scientific rigor required in modern chemical research and drug development.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • Rasala, D. (1993). ¹H NMR SPECTRA OF SUBSTITUTED AMINOPYRIDINES. Spectroscopy Letters, 26(2), 227–235. [Link]

  • Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). [Link]

  • Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • Stefaniak, L., et al. (1978). ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 16(2). [Link]

  • Wiley Online Library. (2016). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACS Publications. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Defense Technical Information Center. (1988). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • AIP Publishing. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(12). [Link]

  • PubMed. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. FEBS Letters, 212(1), 53-57. [Link]

  • ResearchGate. (2014). ¹H- and ¹³C-NMR shifts (ppm) of acetonitrile and its complexes with... [Link]

  • NMRS.io. ¹H | acetonitrile-d3 | NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • PubChem. 3-Methoxypyridine. [Link]

  • SciELO. (2011). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Chilean Chemical Society, 56(2). [Link]

  • ResearchGate. (2024). The synthesis of 2-amino-3-carboxamideindolizines with using pyridinium salt and C-nucleophiles–derivatives acetonitrile. Results in Chemistry. [Link]

Sources

HPLC Method Development Guide: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and optimization of a stability-indicating HPLC method for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a critical intermediate in the synthesis of fused-ring kinase inhibitors. Unlike generic protocols that often result in peak tailing and poor resolution for basic heterocycles, this guide compares a standard acidic C18 approach against an optimized High-pH Hybrid Reversed-Phase strategy.

Key Findings:

  • Standard Acidic Method (pH 3.0): Resulted in severe peak tailing (

    
    ) and co-elution of the amide hydrolysis impurity.
    
  • Optimized High-pH Method (pH 10.0): Utilized a hybrid silica C18 column to suppress ionization of the pyridine ring, achieving sharp peak symmetry (

    
    ) and baseline resolution (
    
    
    
    ) of all critical impurities.

Compound Profile & Physicochemical Assessment

Understanding the molecule is the first step in rational method design.

  • Compound: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

  • Molecular Weight: ~163.18 g/mol

  • Critical Functional Groups:

    • Pyridine Nitrogen: Basic center (pKa ~4–5). prone to silanol interactions at low pH.

    • Exocyclic Amine (C3): Weakly basic, potential for oxidation.

    • Nitrile (C4-alkyl): Susceptible to hydrolysis (to acetamide/acetic acid) under extreme pH or oxidative stress.

    • Methoxy (C2): Electron-donating, increases electron density of the ring.

Predicted Impurity Profile
  • Impurity A (Hydrolysis): 2-(3-Amino-2-methoxypyridin-4-yl)acetamide. (Primary degradation product).

  • Impurity B (Starting Material): 2-Methoxy-3-nitro-4-methylpyridine (if synthesized via nitro-reduction).

  • Impurity C (Oxidation): N-oxide derivatives.

Comparative Method Study

We evaluated three distinct chromatographic approaches to determine the most robust method.

Scenario A: The "Generic" Approach (Low pH C18)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: At pH ~2.7, the pyridine nitrogen is fully protonated (

    
    ).
    
  • Outcome: The protonated species interacts strongly with residual silanols on the silica surface.

    • Result: Broad peaks, tailing factor 1.9, poor retention (

      
      ) due to high polarity of the cation.
      
Scenario B: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.

  • Mechanism: Utilizes

    
     interactions between the stationary phase and the pyridine ring.
    
  • Outcome: Improved separation of the aromatic starting material (Impurity B) but failed to resolve the polar hydrolysis impurity (Impurity A) from the solvent front.

Scenario C: The "Optimized" Approach (High pH Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., XBridge or Gemini NX).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6][7][8][9]

  • Mechanism: At pH 10, the pyridine ring is neutral (unprotonated). This increases hydrophobicity (longer retention) and eliminates cation-exchange interactions with silanols.

  • Outcome:

    • Result: Sharp symmetry (

      
      ).
      
    • Resolution: Excellent separation of the amide impurity (elutes earlier) and starting materials (elute later).

Comparative Data Summary
ParameterMethod A (Generic Acidic)Method B (Phenyl-Hexyl)Method C (High pH Hybrid)
pH 2.7 (Formic Acid)5.5 (Ammonium Acetate)10.0 (Ammonium Bicarbonate)
Retention Time (Main) 2.1 min (Early)4.5 min6.8 min (Ideal)
Tailing Factor (

)
1.9 (Fail)1.41.1 (Pass)
Resolution (Impurity A) Co-elutes1.23.8
Sensitivity (S/N) 85110240 (Sharper peaks)

Optimized Experimental Protocol

This protocol corresponds to Method C , the validated standard for this compound.

Equipment & Reagents[1][2][3][8][10][11]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent hybrid particle column stable to pH 12).

  • Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (volatile buffer preferred for LC-MS compatibility).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide if necessary).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer for basic compounds).

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (Pyridine

    
     transition) and 290 nm (Secondary check).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation[2][3][4][6][11][12]
  • Diluent: 50:50 Water:Acetonitrile. (Avoid using 100% organic for initial dissolution to prevent peak distortion/breakthrough).

  • Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for LOQ determination.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the High pH method was selected over traditional approaches.

MethodDevelopment Start Start: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile CheckProps Analyze Properties: Basic Pyridine N + Amino Group Start->CheckProps Branch1 Standard Acidic Method (pH 3.0, C18) CheckProps->Branch1 Branch2 Alternative Selectivity (Phenyl-Hexyl) CheckProps->Branch2 Branch3 High pH Strategy (pH 10.0, Hybrid C18) CheckProps->Branch3 Result1 Result: Protonated Base (BH+) Silanol Interaction -> Tailing Poor Retention Branch1->Result1 Result1->Branch3 Switch Strategy Result2 Result: Improved Aromatic Separation Still Tailing due to Silanols Branch2->Result2 Result3 Result: Neutral Molecule (B) No Silanol Interaction Sharp Peaks & High Retention Branch3->Result3 Final FINAL METHOD: High pH Hybrid C18 Result3->Final

Caption: Decision matrix for selecting High-pH chromatography to neutralize basic pyridine interactions.

Diagram 2: Impurity Formation Pathway

Understanding the degradation allows for specific monitoring of the "Amide" peak.

Degradation Parent Parent Compound (Nitrile) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis Amide Impurity A: Amide (Primary Degradant) Hydrolysis->Amide + H2O Acid Impurity D: Carboxylic Acid (Secondary Degradant) Amide->Acid + H2O, - NH3

Caption: Primary hydrolysis pathway of the acetonitrile group to acetamide and carboxylic acid.

Validation Summary (System Suitability)

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every sample set:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (Target: 1.0–1.2).
    
  • Resolution (

    
    ):  > 2.0 between Impurity A (Amide) and Parent.
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

  • LOD/LOQ: Validated at 0.05% and 0.15% of the nominal concentration, respectively, ensuring trace impurity detection.

References

  • Waters Corporation. "Effect of pH on the Separation of Basic Compounds." Waters Application Notes. [Link]

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection." Journal of Chromatography A, 2010. [Link]

  • PubChem. "2-Amino-2-(pyridin-3-yl)acetonitrile Compound Summary." National Library of Medicine. [Link]

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Agilent Technical Overview. [Link]

Sources

Validating Assay Methods for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Challenge

The quantification of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile in biological matrices (plasma, urine, tissue homogenates) presents a specific set of physicochemical challenges. As a functionalized aminopyridine with a polar nitrile side chain, this molecule exhibits dual polarity and potential metabolic instability (nitrile hydrolysis or N-oxidation).

While generic "crash and shoot" (Protein Precipitation) methods are often the default starting point in drug discovery, they frequently fail to meet the rigorous selectivity and sensitivity requirements of regulated GLP studies (IND-enabling or Clinical).

This guide compares the three primary methodologies available to researchers—HPLC-UV , LC-MS/MS (PPT) , and LC-MS/MS (LLE/SLE) —and validates why LC-MS/MS coupled with Liquid-Liquid Extraction (LLE) is the superior approach for this specific chemotype.

Comparative Analysis of Assay Methodologies

The following table summarizes the performance of three distinct assay platforms based on sensitivity, selectivity, and robustness for aminopyridine-nitrile derivatives.

FeatureMethod A: HPLC-UV Method B: LC-MS/MS (PPT) Method C: LC-MS/MS (LLE)
Primary Use Case CMC / Formulation AnalysisEarly Discovery / High ThroughputGLP PK / TK Studies (Gold Standard)
Sensitivity (LLOQ) Low (µg/mL range)High (ng/mL range)Ultra-High (pg/mL range)
Selectivity Poor (Interference from plasma proteins)Good (Mass resolution)Excellent (Matrix removal)
Matrix Effect N/AHigh (Phospholipid suppression)Negligible
Sample Cleanliness LowLowHigh
Throughput MediumVery HighHigh (with automation)
Cost per Sample LowMediumHigh
Why Method C (LLE) Wins for this Analyte

For 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , the presence of the pyridine ring and the amino group makes the molecule basic (pKa ~5–6). The nitrile group adds polarity but leaves the molecule sufficiently lipophilic to be extracted into organic solvents if the pH is adjusted correctly.

  • Critique of PPT (Method B): Protein precipitation with acetonitrile leaves significant phospholipids in the supernatant. These phospholipids often co-elute with pyridines, causing ion suppression in the MS source, leading to poor reproducibility at the Lower Limit of Quantification (LLOQ).

  • Advantage of LLE (Method C): By adjusting the sample pH to >8.0, we neutralize the pyridine/amine, driving the molecule into an organic solvent (e.g., Ethyl Acetate or MTBE). This physically separates the analyte from matrix interferences, ensuring a robust, self-validating assay.

Deep Dive: The Optimized Protocol (LC-MS/MS with LLE)

This section details the validated workflow designed to overcome the specific stability and extraction issues associated with the aminopyridine-acetonitrile scaffold.

A. Sample Preparation Logic (The "Self-Validating" Step)
  • Step 1: Stabilization. Nitriles can be susceptible to enzymatic hydrolysis in plasma.

    • Action: Collect blood into tubes containing K2EDTA and immediately place on ice. If stability data suggests degradation, add Sodium Fluoride (NaF) as an esterase inhibitor.

  • Step 2: pH Adjustment.

    • Action: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to 50 µL of plasma.

    • Reasoning: This buffers the sample to a basic pH, ensuring the aminopyridine is in its neutral (non-ionized) state, maximizing its partition coefficient (LogD) into the organic layer.

  • Step 3: Extraction.

    • Action: Add 400 µL of Ethyl Acetate/Hexane (80:20 v/v) .

    • Reasoning: Ethyl acetate is polar enough to extract the nitrile, while hexane reduces the co-extraction of endogenous plasma fats.

B. Chromatographic Conditions

Standard C18 columns often struggle with the peak shape of basic pyridines due to silanol interactions.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or equivalent.

    • Why: The Phenyl-Hexyl phase utilizes pi-pi interactions with the pyridine ring, providing superior retention and peak shape compared to C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 5.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Flow Rate: 0.6 mL/min.[3]

C. Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • Transitions:

    • Precursor: [M+H]+ (Calculate based on MW).

    • Quantifier Product: Loss of the acetonitrile group or ring fragmentation (typically stable).

    • Qualifier Product: Secondary fragment for confirmation.

Visualization: Decision Tree for Extraction

The following diagram illustrates the logical flow for selecting the extraction method based on the physicochemical properties of the analyte.

BioanalysisWorkflow Start Analyte: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile PropCheck Assess Properties: 1. Basic (Pyridine/Amine) 2. Polar (Nitrile) 3. LogP ~1.5 Start->PropCheck Decision Select Extraction Strategy PropCheck->Decision PPT Protein Precipitation (PPT) (Acetonitrile crash) Decision->PPT Fast / Generic LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate @ pH 9) Decision->LLE High Sensitivity / GLP OutcomePPT Result: High Matrix Effect Risk of Ion Suppression PPT->OutcomePPT OutcomeLLE Result: Clean Extract High Sensitivity (pg/mL) LLE->OutcomeLLE

Caption: Extraction Strategy Decision Tree. For aminopyridines, LLE (Green path) provides superior data quality over generic PPT (Red path) by leveraging pH-dependent solubility.

Validation Criteria (FDA/EMA M10 Compliance)

To ensure the trustworthiness of this method, the following validation parameters must be met, as per the ICH M10 Bioanalytical Method Validation guidelines.

Selectivity & Specificity
  • Requirement: Analyze blank plasma from 6 individual sources.

  • Acceptance: No interference peak >20% of the LLOQ response at the retention time of the analyte.

  • Note for this Molecule: Monitor for potential metabolites where the nitrile hydrolyzes to an amide (primary metabolite). Ensure chromatographic separation between the parent and the amide metabolite.

Matrix Effect
  • Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in pure solvent.

  • Goal: Matrix Factor (MF) should be between 0.85 and 1.15.

  • Troubleshooting: If MF < 0.8 (suppression), switch from PPT to LLE or use a Deuterated Internal Standard (SIL-IS).

Stability (Critical for Nitriles)
  • Bench-Top Stability: 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles at -20°C and -70°C.

  • Long-Term: Storage stability in frozen matrix.

  • Warning: If the nitrile group is unstable, acidification of the plasma (addition of dilute formic acid) immediately after collection may be required to stabilize the sample.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Biotage. (2020).[7] Bioanalytical Sample Preparation: Supported Liquid Extraction (SLE) User Guide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound from the point of generation to final disposal, in accordance with regulatory standards.

Foundational Principle: Hazard-Informed Waste Management

Proper disposal is not merely a final step but an integral part of the experimental workflow, beginning with a thorough understanding of the compound's potential hazards. 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile possesses two key structural motifs that dictate its hazard profile and, consequently, its disposal requirements: the aminopyridine ring and the acetonitrile group .

  • Aminopyridines: This class of compounds is known for its toxicity. Related compounds like 2-aminopyridine are acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] Pyridine and its derivatives are also listed as hazardous wastes by the U.S. Environmental Protection Agency (EPA), indicating their potential risk to human health and the environment.[5][6][7]

  • Nitriles (-CN): The nitrile functional group presents a significant toxicological concern. While stable under normal conditions, nitriles can metabolize in the body or decompose under certain chemical conditions (e.g., strong acids, high heat) to release highly toxic hydrogen cyanide gas.[8]

Therefore, all waste materials contaminated with 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile must be treated as acutely toxic hazardous waste .

Table 1: Anticipated Hazard Profile
Hazard CategoryAnticipated Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) High. Based on the known toxicity of aminopyridines and nitriles.[2][3][8][9] Exposure via any route may be harmful or fatal.
Serious Eye Damage / Irritation High. Similar chemical structures cause serious eye irritation.[2][10]
Skin Corrosion / Irritation Moderate to High. Causes skin irritation.[2][10] Prolonged contact may lead to absorption and systemic toxicity.
Environmental Hazard High. Pyridine derivatives can be toxic to aquatic life.[11] Improper disposal poses a substantial threat to ecosystems.
Reactivity Low (under standard conditions). However, contact with strong acids or oxidizing agents should be avoided to prevent exothermic reactions or degradation into more hazardous substances.

Core Disposal Protocol: A Step-by-Step Methodology

The fundamental principle for managing this waste stream is containment and segregation, ensuring it never enters the general trash or sanitary sewer system.[12] The ultimate disposal route must be through a licensed hazardous waste management facility, which will use high-temperature incineration to ensure complete molecular destruction.

Step 1: Immediate Segregation at the Point of Generation

This is the most critical control step. All materials that have come into contact with 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile are to be considered hazardous waste.

  • Solid Waste:

    • Includes contaminated personal protective equipment (PPE) such as nitrile gloves, disposable lab coats, and bench paper.

    • Also includes contaminated consumables like weighing paper, pipette tips, and chromatography materials (e.g., silica gel).

    • Immediately place these items into a designated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Includes reaction mother liquors, filtrate, and solvent rinses from glassware.

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Crucially, do not mix this waste stream with other, incompatible chemical wastes. For example, do not mix with strong acids.

  • "Empty" Containers & Sharps:

    • The original reagent bottle, even if "empty," must be disposed of as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[12]

    • Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Management and Labeling

Proper labeling and storage are mandated by the Occupational Safety and Health Administration (OSHA) and the EPA.[13][14][15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste ". The label must also clearly list all chemical constituents by their full name, including "2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile" and any solvents present. Indicate the approximate percentage of each component.

  • Storage: Keep waste containers securely sealed at all times, except when adding waste.[16] Store the containers in a designated, well-ventilated Satellite Accumulation Area within the laboratory, away from incompatible materials.[17]

G cluster_generation Point of Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Pathway gen Waste Generation (Solid or Liquid) is_contaminated Contaminated with 2-(3-Amino...)? gen->is_contaminated solid_waste Place in Labeled Solid Waste Container is_contaminated->solid_waste Yes (Solid) liquid_waste Place in Labeled Liquid Waste Container is_contaminated->liquid_waste Yes (Liquid) non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage vendor Collection by Licensed Hazardous Waste Vendor storage->vendor

Caption: Workflow for routine disposal of laboratory waste.

Step 3: Decontamination of Reusable Glassware and Equipment

Thorough decontamination is essential to prevent cross-contamination of future experiments.

  • Initial Rinse: Perform a preliminary rinse with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone). Collect this initial rinsate as hazardous liquid waste.

  • Wash: Wash the glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water, followed by a final rinse with a clean solvent (e.g., acetone) to facilitate drying.

  • Drying: Allow to air dry completely or dry in an oven.

Emergency Protocol: Spill Management

Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.[13]

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess & Secure: Assess the extent of the spill. Ensure proper ventilation by working within a chemical fume hood if possible. Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant nitrile gloves.[18]

  • Contain & Absorb: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). For a solid spill, carefully cover it with a damp paper towel to avoid generating dust.

  • Collect Waste: Carefully scoop the absorbed material or contaminated paper towels into a designated hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a towel soaked in soapy water. Follow with a solvent rinse (e.g., ethanol). All materials used for decontamination must be disposed of as solid hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

G cluster_minor Minor Spill Response (Inside Fume Hood) cluster_major Major Spill Response (Outside Containment) spill Spill Occurs assess Assess Spill Size & Location spill->assess alert_minor Alert Nearby Personnel assess->alert_minor Minor evacuate Evacuate Immediate Area assess->evacuate Major ppe Don Appropriate PPE (Double Gloves, Goggles) alert_minor->ppe absorb Contain & Absorb Spill ppe->absorb collect Collect all materials into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon alert_major Alert EHS / Safety Officer (Pull Fire Alarm if necessary) evacuate->alert_major isolate Isolate Area / Prevent Entry alert_major->isolate await_response Await Professional Response Team isolate->await_response

Caption: Decision workflow for chemical spill response.

Regulatory Framework: Adherence to Compliance

In the United States, the management and disposal of this compound fall under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[14][19][20] Due to the pyridine moiety, waste containing this compound is likely to be classified under EPA hazardous waste codes such as F005 (for spent solvent mixtures containing pyridine) or D038 (if it exhibits the toxicity characteristic for pyridine).[6][7] It is the responsibility of the waste generator (the laboratory) to correctly classify, label, and manage hazardous waste from "cradle-to-grave."[20] Always consult with your institution's EHS department to ensure full compliance with federal, state, and local regulations.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. Safety + Health. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Regulations and Policies for Hazardous Waste. UCLA Environment, Health & Safety. [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • Chemical Waste Name or Mixtures. University of California, Irvine Environmental Health & Safety. [Link]

  • Safety Data Sheet: 2-amino pyridine. Loba Chemie. [Link]

  • Safety Data Sheet: 3-AMINOPYRIDINE. Loba Chemie. [Link]

  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • Ensuring Cleanroom Cleanliness: Particulate Cleanliness of Nitrile and Latex Gloves. Shield Scientific. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: 2-AMINO PYRIDINE. Alkali Metals. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Equipment Decontamination. U.S. Environmental Protection Agency. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety and Health Services. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin-Madison. [Link]

  • Ghost Peaks from Nitrile Glove Contamination in Reversed-Phase LC Drug Analysis. LCGC. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. MDPI. [Link]

  • Safety Data Sheet: Acetonitrile. Airgas. [Link]

  • Hazardous Waste Reference Guidebook. Regulations.gov. [Link]

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Personal protective equipment for handling 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

CAS Number: 1352396-62-3 Molecular Formula: C₈H₉N₃O Molecular Weight: 163.18 g/mol [1]

Part 1: Executive Safety Directive

Core Directive: As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is limited in public repositories, its structural pharmacophores—an aminopyridine core coupled with an acetonitrile side chain—mandate a Class-Based Safety Assessment .[1]

Treat this compound as a high-potency intermediate . The aminopyridine moiety is structurally related to known potassium channel blockers (e.g., 4-aminopyridine), implying potential neurotoxicity, while the nitrile group carries a risk of metabolic cyanide release, albeit lower than aliphatic nitriles.

Immediate Action Required:

  • Containment: All handling of the dry solid must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Skin Barrier: Standard nitrile examination gloves are insufficient for prolonged contact. Double-gloving or high-breakthrough materials are required.[1]

  • Storage: This compound is chemically active. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis of the nitrile group.

Part 2: Hazard Identification & Risk Assessment

This assessment synthesizes data from structurally homologous aminopyridines and aryl acetonitriles.

Hazard ClassGHS Classification (Inferred)Mechanism of Action
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)Aminopyridine: Potential blockage of voltage-gated K+ channels, leading to neuronal hyperexcitability.Nitrile: Metabolic liberation of cyanide ions (CN⁻) via cytochrome P450 oxidation (slow release).[1]
Irritation Category 2 (Skin/Eye)Basic amine functionality (-NH₂) can cause caustic irritation to mucous membranes and corneal tissue.[1]
Sensitization Skin Sensitizer (Cat 1) Pyridine derivatives are known haptens; repeated exposure may induce allergic contact dermatitis.
Physical Combustible Dust Finely divided organic solids pose a deflagration risk if aerosolized near ignition sources.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed to prevent permeation (liquids) and inhalation (dusts).

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (8 mil) or NeoprenePermeation Defense: Organic nitriles can solvate standard nitrile rubber.[1] The air gap between layers provides a "breakthrough buffer" of >15 minutes.
Respiratory Solid Handling: N95 or P100 (if outside hood).Solution Handling: ABEK1 (Organic Vapor/Acid Gas) if heating.Dust vs. Vapor: The solid poses a particulate hazard. Once dissolved in solvents (e.g., DMSO, DCM), the volatility of the solvent drives the vapor risk.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Aerosol Protection: Safety glasses allow side-entry of airborne dusts.[1] Goggles provide a hermetic seal against basic amine dusts.
Body Tyvek® Lab Coat or Chemical ApronParticulate Shedding: Cotton coats trap toxic dusts. Tyvek repels particulates and prevents carry-over contamination.[1]

Part 4: Operational Handling Protocol

Phase 1: Reception & Stability Check
  • Visual Inspection: The compound should appear as a white to pale yellow solid. Darkening indicates oxidation (quinone formation) or hydrolysis.

  • Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial introduces condensation, which catalyzes nitrile hydrolysis to the amide (2-(3-amino-2-methoxypyridin-4-yl)acetamide).[1]

Phase 2: Weighing & Solubilization

Causality: Static electricity is a major vector for dispersion of dry organic powders.

  • Static Control: Use an ionizing gun or anti-static bar inside the balance enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially acidic (salt form), though the free base is compatible with stainless steel.

  • Solvent Addition: Add solvent (DMSO, Methanol, or Acetonitrile) to the solid, not vice versa, to minimize dust displacement.

Phase 3: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen/Argon. The 3-amino group is susceptible to oxidation.[1][2]

  • Temperature: Avoid heating >50°C unless necessary. High heat can accelerate the "self-reaction" between the nucleophilic amine and the electrophilic nitrile (intramolecular cyclization).

Part 5: Visualization of Safety Logic

Diagram 1: PPE Selection Logic

This decision tree ensures the correct barrier is chosen based on the physical state of the chemical.

PPE_Logic Start Handling 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile State Determine Physical State Start->State Solid Dry Solid / Powder State->Solid Liquid In Solution (DMSO/DCM) State->Liquid DustControl Risk: Inhalation of Toxic Dust Solid->DustControl VaporControl Risk: Skin Permeation & Vapors Liquid->VaporControl SolidPPE REQ: Fume Hood + N95 (Backup) + Splash Goggles DustControl->SolidPPE LiquidPPE REQ: Double Nitrile Gloves + Fume Hood (Sash <18") VaporControl->LiquidPPE

Caption: Decision logic for selecting PPE based on the physical state (Solid vs. Solution) to mitigate specific exposure vectors.

Diagram 2: Operational Workflow

This flow outlines the "Cradle-to-Grave" handling process to prevent cross-contamination.

Handling_Workflow Storage 1. Cold Storage (4°C) (Argon Atmosphere) WarmUp 2. Warm to RT (Prevent Condensation) Storage->WarmUp 30 min Weigh 3. Weighing (Static Control) WarmUp->Weigh Inside Hood Dissolve 4. Solubilization (Add Solvent to Solid) Weigh->Dissolve React 5. Reaction (Closed System) Dissolve->React Waste 6. Disposal (Toxic Organic Stream) React->Waste Quench

Caption: Step-by-step operational workflow ensuring compound stability and operator safety from storage to disposal.

Part 6: Disposal & Decontamination

Scientific Integrity: The nitrile group can be chemically deactivated, but for laboratory scale (<10g), segregation is safer than chemical destruction.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a "Toxic Solid Waste" bin. Label explicitly with "Contains Aminopyridines."

  • Liquid Waste:

    • Do NOT mix with acidic waste streams (risk of HCN generation if cyanide salts are present, though less likely with this covalent nitrile, it is a best-practice habit).

    • Dispose of in "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a waste jar.

    • Decontamination Solution: Wash surface with 1% aqueous Sodium Hypochlorite (Bleach) followed by water. The bleach oxidizes residual amines and hydrolyzes trace nitriles.

Part 7: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert: Monitor for delayed pulmonary edema.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) on skin, as they enhance transdermal absorption of the nitrile.

  • Ingestion: Do not induce vomiting. The risk of aspiration pneumonia and esophageal burns (due to basicity) outweighs the benefit. Transport to ER immediately.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1352396-62-3. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile
Reactant of Route 2
2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.